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  • Product: 4-Tert-butyl-2-fluoropyridine
  • CAS: 116241-60-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 4-tert-Butyl-2-fluoropyridine: A Technical Guide for Drug Development Professionals

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms and bulky aliphatic groups into heteroaromatic scaffolds is a proven tactic for modulating pharmacokinetics, metabolic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms and bulky aliphatic groups into heteroaromatic scaffolds is a proven tactic for modulating pharmacokinetics, metabolic stability, and target binding affinity. 4-tert-butyl-2-fluoropyridine (CAS: 116241-60-2)[1] represents a highly valuable building block in this paradigm. The 2-fluoropyridine motif serves as a robust bioisostere for amides and phenyl rings, while the 4-tert-butyl group provides a sterically demanding, lipophilic vector ideal for occupying deep hydrophobic pockets in protein targets.

For analytical chemists and drug development professionals, the precise structural verification of such building blocks is critical. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of 4-tert-butyl-2-fluoropyridine. By combining empirical additivity rules with rigorous, self-validating experimental protocols, this guide establishes a definitive framework for spectral assignment.

Theoretical Framework: Causality of Substituent Effects

Understanding the chemical shifts of 4-tert-butyl-2-fluoropyridine requires deconstructing the competing electronic effects of its substituents on the base pyridine core[2].

  • The 2-Fluoro Effect (-I / +M): Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) through the σ -bond framework. This severely deshields the ipso carbon (C2), pushing its resonance downfield. Concurrently, fluorine's lone pairs donate electron density into the pyridine π -system via resonance (+M effect). This +M effect is highly directional, strongly shielding the ortho (C3) and para (C5) positions, driving their signals upfield[2]. Furthermore, the spin-1/2 nature of the 19 F nucleus introduces complex heteronuclear spin-spin coupling ( JCF​ and JHF​ ) that is diagnostic for structural confirmation[3].

  • The 4-tert-Butyl Effect (+I / Steric): The tert-butyl group is a strong inductive electron donor (+I) and a massive steric shield. Its primary impact is a localized downfield shift of ~22 ppm at its ipso carbon (C4) due to the disruption of the local diamagnetic shielding tensor. It also imparts a minor upfield shielding effect on the adjacent ortho carbons (C3 and C5)[2].

Experimental Protocol: High-Resolution NMR Acquisition

To ensure absolute scientific integrity, the NMR acquisition must function as a self-validating system . Relying solely on 1D NMR can lead to misassignments, particularly with fluorinated heterocycles where JCF​ coupling splits signals and reduces peak intensity. The following step-by-step methodology ensures unambiguous characterization.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity 4-tert-butyl-2-fluoropyridine[4] in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected because it provides a reliable deuterium lock signal and its residual solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C) does not obscure the analyte's signals[3]. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to ensure chemical shift reproducibility across different magnetic fields.

  • 1D 1 H NMR Acquisition: Acquire data at 400 MHz or 600 MHz using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds. The high gyromagnetic ratio of protons ensures rapid relaxation, allowing for 16–32 scans to achieve an excellent signal-to-noise ratio.

  • 1D 13 C NMR Acquisition (Critical Causality): Acquire at 100 MHz or 150 MHz with broadband proton decoupling (zgpg30). Crucial Adjustment: The relaxation delay (D1) must be extended to at least 3.0–5.0 seconds. Quaternary carbons (C2, C4) and the central carbon of the tert-butyl group lack directly attached protons. Consequently, their spin-lattice relaxation times ( T1​ ) are significantly longer. Using a default D1 (e.g., 1.0s) will cause these critical diagnostic peaks to saturate and disappear into the baseline noise.

  • 2D NMR Validation: To make the protocol self-validating, acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra. HSQC will definitively link the aromatic protons to C3, C5, and C6. HMBC is mandatory to confirm the quaternary C2 and C4 carbons by observing long-range 3JCH​ correlations (e.g., the tert-butyl methyl protons correlating to C4).

Self-Validating Workflow Diagram

G N1 Sample Preparation (CDCl3 + 0.03% TMS) N2 1D 1H NMR Acquisition (zg30, D1=1.5s) N1->N2 N3 1D 13C & 19F NMR Acquisition (zgpg30, D1=5.0s for Quaternary C) N1->N3 N4 2D NMR Validation (HSQC & HMBC) N2->N4 N3->N4 N5 Data Cross-Referencing (Empirical Additivity Rules) N4->N5 N6 Final Structural Assignment 4-tert-butyl-2-fluoropyridine N5->N6

Figure 1: Self-validating NMR workflow for the structural assignment of fluorinated pyridines.

Quantitative Data Presentation

The following tables summarize the representative chemical shifts and coupling constants for 4-tert-butyl-2-fluoropyridine, derived from empirical additivity rules and validated fluoropyridine literature[3],[5].

Table 1: 1 H NMR Spectral Analysis (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Assignment Notes
H3 ~ 6.75dd 3JHF​ ≈ 8.0, 4JHH​ ≈ 1.5Highly shielded by the +M effect of the adjacent fluorine. The large 8.0 Hz coupling is diagnostic of an ortho H-F interaction.
H5 ~ 7.00dd 3JHH​ ≈ 5.5, 4JHH​ ≈ 1.5Shielded by both the +M effect of fluorine (para) and the +I effect of the tert-butyl group (ortho).
H6 ~ 8.15d 3JHH​ ≈ 5.5Deshielded due to proximity to the electronegative pyridine nitrogen. Shows standard ortho coupling to H5.
t-Butyl ~ 1.30sN/AIntegrates to 9H. Sharp singlet typical of a freely rotating tert-butyl group.
Table 2: 13 C NMR Spectral Analysis (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( JCF​ , Hz)Causality / Assignment Notes
C2 ~ 164.5d 1JCF​ ≈ 238.0Ipso to fluorine. Severely deshielded by the -I effect. The massive one-bond C-F coupling is the primary anchor point for assignment[5].
C4 ~ 165.2d 3JCF​ ≈ 8.0Ipso to the tert-butyl group. Deshielded by steric/inductive effects. Requires long D1 delay to observe.
C6 ~ 147.2d 3JCF​ ≈ 15.0Adjacent to nitrogen. Exhibits moderate long-range coupling to the fluorine atom.
C5 ~ 118.5d 4JCF​ ≈ 4.0Shielded by the +M effect of fluorine. Small long-range coupling.
C3 ~ 106.8d 2JCF​ ≈ 38.0Most shielded aromatic carbon due to strong ortho +M effect from fluorine. The large two-bond coupling is highly diagnostic[5].
C(CH 3​ ) 3​ ~ 35.2sN/ACentral quaternary carbon of the tert-butyl group.
CH 3​ ~ 30.5sN/AMethyl carbons of the tert-butyl group.

References[1] CymitQuimica. "CAS 116241-60-2: 4-(1,1-Dimethylethyl)-2-fluoropyridine". Available at:https://www.cymitquimica.com[4] CymitQuimica. "4-(tert-Butyl)-2-fluoropyridine". Available at: https://www.cymitquimica.com[2] Oszczapowicz, J. (2005). "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." International Journal of Molecular Sciences, 6(1), 11-17. Available at: https://www.mdpi.com[3] Fluorine Notes. (2017). "NMR spectral characteristics of fluorocontaining pyridines". Available at:https://fluorine1.ru[5] National Institutes of Health (PMC). "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution". Available at:https://www.ncbi.nlm.nih.gov/pmc

Sources

Exploratory

4-tert-Butyl-2-fluoropyridine: A Comprehensive Technical Guide on Physicochemical Properties, Boiling Point Dynamics, and Methodologies

Executive Summary In the landscape of modern drug discovery and agrochemical development, functionalized pyridines serve as critical structural motifs. 4-tert-butyl-2-fluoropyridine (CAS: 116241-60-2) is a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, functionalized pyridines serve as critical structural motifs. 4-tert-butyl-2-fluoropyridine (CAS: 116241-60-2) is a highly specialized heterocyclic compound characterized by the dual presence of a strongly electronegative fluorine atom and a sterically demanding tert-butyl group[1]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, thermodynamic behavior (specifically boiling point dynamics), and self-validating experimental workflows required to synthesize and characterize this molecule.

Molecular Architecture and Physicochemical Profile

The chemical behavior of 4-tert-butyl-2-fluoropyridine is dictated by the orthogonal effects of its substituents:

  • Electronic Modulation: The fluorine atom at the C2 position exerts a powerful inductive electron-withdrawing effect (-I effect), which significantly lowers the basicity of the adjacent pyridine nitrogen[1].

  • Steric Shielding: The bulky tert-butyl group at the C4 position provides substantial steric hindrance, increasing the molecule's overall lipophilicity and altering its solvation sphere[1].

Table 1: Quantitative Physicochemical Properties
PropertyValueMethod / Source
Chemical Name 4-tert-butyl-2-fluoropyridineIUPAC Standard
CAS Registry Number 116241-60-21[1]
Molecular Formula C9H12FNStructural Analysis
Molecular Weight 153.20 g/mol Calculated
Predicted Boiling Point 202.3 ± 20.0 °C
Predicted Density 0.997 ± 0.06 g/cm³
Physical State (at RT) Colorless to pale yellow liquidEmpirical Observation[1]

Boiling Point Dynamics & Thermodynamic Behavior

Understanding the causality behind the relatively high boiling point of 4-tert-butyl-2-fluoropyridine (~202.3 °C) requires an analysis of its intermolecular forces. Unsubstituted pyridine boils at 115 °C. The introduction of the substituents alters the thermodynamic landscape:

  • Absence of Hydrogen Bonding: Despite the presence of fluorine and nitrogen, the molecule lacks a hydrogen bond donor. Therefore, hydrogen bonding does not contribute to the boiling point elevation.

  • Van der Waals Expansion: The tert-butyl group drastically increases the molecular surface area and electron cloud polarizability. This enhances London dispersion forces, which is the primary driver for the ~87 °C increase in boiling point compared to the parent pyridine.

  • Dipole-Dipole Interactions: The C-F bond introduces a strong permanent dipole, further stabilizing the liquid phase through dipole-dipole interactions.

StructureProperty Core 4-tert-butyl-2-fluoropyridine (CAS: 116241-60-2) Sub1 2-Fluoro Substitution Core->Sub1 Sub2 4-tert-Butyl Group Core->Sub2 Prop1 Strong Dipole Moment (Inductive Effect) Sub1->Prop1 Prop2 Steric Hindrance & High Lipophilicity Sub2->Prop2 Outcome1 Boiling Point Elevation (~202 °C) Prop1->Outcome1 Dipole-Dipole Interactions Outcome2 Metabolic Stability (Drug Design) Prop1->Outcome2 Prop2->Outcome1 Van der Waals Forces Prop2->Outcome2

Caption: Logical mapping of structural substituents to thermodynamic properties.

Experimental Workflows: Synthesis and Boiling Point Determination

To ensure high purity for physicochemical characterization, the compound is typically synthesized via the site-selective fluorination of pyridine derivatives. The following self-validating protocol utilizes 1-fluoropyridinium salts to achieve high-fidelity conversion.

Synthesis of 4-tert-Butyl-2-fluoropyridine

Step-by-Step Protocol (Adapted from 2[3]):

  • Preparation: Grind 1.9 g (7.89 mmol) of 4-tert-butyl-1-fluoropyridinium tetrafluoroborate into fine crystals to maximize surface area for the reaction[3].

  • Controlled Reagent Addition: Slowly add the crystals in portions to 8 mL (79 mmol) of triethylamine (Et₃N) under continuous stirring at room temperature[3].

    • Causality Note: The addition must be strictly controlled over approximately 30 minutes because the reaction is vigorously exothermic[3]. Rapid addition risks thermal degradation of the product and potential safety hazards.

  • Reaction Maturation: After complete addition, stir the solution for an additional 5 minutes to ensure total consumption of the fluoropyridinium salt[3].

  • Quenching & Extraction: Acidify the mixture using 1% HCl to neutralize excess Et₃N, then extract the aqueous phase with pentane[3].

    • Causality Note: Pentane is deliberately chosen for extraction due to its high volatility (BP ~36 °C), which allows for facile removal under reduced pressure without co-evaporating the target fluoropyridine (BP ~202 °C).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent[3].

  • Validation: The resulting oil yields approximately 0.87 g (72% isolated yield). Purity must be validated by Gas Chromatography (GC) to ensure it is >98% before proceeding to thermodynamic testing[3].

SynthesisWorkflow Step1 1. Reagent Preparation 4-tert-butyl-1-fluoropyridinium tetrafluoroborate (1.9 g) Step2 2. Exothermic Reaction Portion-wise addition to Et3N (8 mL) at Room Temp for 30 min Step1->Step2 Controls thermal degradation Step3 3. Quenching & Extraction Acidify with 1% HCl, Extract with Pentane Step2->Step3 Neutralizes excess base Step4 4. Purification Dry over MgSO4, Evaporate Solvent Step3->Step4 Isolates target compound Step5 Step5 Step4->Step5 Ensures reliable BP measurement

Caption: Experimental workflow for the synthesis of 4-tert-butyl-2-fluoropyridine.

Boiling Point Determination (Micro-Ebulliometry)

Given the predicted boiling point of 202.3 ± 20.0 °C, precise empirical determination requires controlled micro-ebulliometry to prevent thermal decomposition at high temperatures.

Step-by-Step Protocol:

  • Apparatus Setup: Utilize a micro-ebulliometer equipped with a calibrated platinum resistance thermometer (PRT) to ensure sub-degree accuracy.

  • Sample Loading: Introduce 2-3 mL of the >98% pure 4-tert-butyl-2-fluoropyridine (validated via GC in the previous step) into the ebulliometer boiler.

  • Heating Profile: Apply a strictly controlled heating ramp of 2 °C/min.

    • Causality Note: A slow ramp rate ensures thermal equilibrium between the liquid and vapor phases, preventing superheating which would artificially inflate the recorded boiling point.

  • Pressure Control: Maintain the system at exactly 760 Torr (1 atm) using an electronic pressure controller. If ambient pressure is used, record the exact pressure to apply a Sydney Young equation correction.

  • Data Acquisition: Record the temperature plateau where the vapor-liquid equilibrium is established (i.e., when the reflux ring steadily washes the thermometer bulb).

Applications in Drug Development

The physicochemical profile of 4-tert-butyl-2-fluoropyridine makes it a highly valuable intermediate[1]:

  • Bioisosterism: The fluorine atom acts as a bioisostere for hydroxyl groups or hydrogen atoms, improving metabolic stability by blocking cytochrome P450 oxidation sites.

  • Lipophilicity Tuning: The tert-butyl group significantly increases the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability for central nervous system (CNS) targets.

References

  • Thieme-Connect. 1-Fluoropyridinium Trifluoromethanesulfonate and Related Compounds - Synthesis Procedures. Retrieved from:[Link]

Sources

Foundational

Crystal structure analysis of 4-tert-butyl-2-fluoropyridine derivatives

Title: Crystal Structure Analysis of 4-tert-Butyl-2-fluoropyridine Derivatives: A Technical Guide for Rational Drug Design Executive Summary The integration of fluorinated heterocycles into small-molecule drug candidates...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystal Structure Analysis of 4-tert-Butyl-2-fluoropyridine Derivatives: A Technical Guide for Rational Drug Design

Executive Summary

The integration of fluorinated heterocycles into small-molecule drug candidates has fundamentally transformed modern medicinal chemistry. Fluorine substitution is routinely employed to enhance metabolic stability, modulate pKa, and improve membrane permeability, as evidenced by the surge in FDA-approved fluorinated drugs like Tauvid and Lemborexant[1]. Within this chemical space, 4-tert-butyl-2-fluoropyridine (CAS 116241-60-2) and its derivatives represent a highly specialized class of building blocks.

These derivatives combine the electronic tuning of a C–F bond with the massive steric bulk of a tert-butyl group. Understanding their exact 3D conformation via single-crystal X-ray diffraction (SCXRD) is critical. Crystal structure analysis reveals how these molecules navigate the delicate balance between steric shielding and target affinity, providing invaluable insights for structure-based drug design (SBDD), such as the development of Factor VIIa/TF complex inhibitors[2].

Structural Logic & Pharmacophore Modeling

To understand the crystallographic behavior of 4-tert-butyl-2-fluoropyridine derivatives, one must first analyze the causality behind their structural modifications. The molecule is not merely a scaffold; it is a highly tuned electronic and steric system.

  • 2-Fluoro Substitution (Electronic Tuning): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) across the pyridine ring. This significantly lowers the pKa of the pyridine nitrogen, reducing its basicity and altering its hydrogen-bond acceptor capacity. Furthermore, the polarized C–F bond can engage in orthogonal halogen bonding with biological targets or adjacent molecules in a crystal lattice.

  • 4-tert-Butyl Group (Steric Shielding): The tert-butyl group introduces severe steric constraints. In a biological context, it acts as a hydrophobic anchor, locking the molecule into deep lipophilic pockets. In a crystallographic context, this bulk disrupts standard co-planar π−π stacking of the pyridine rings, forcing the molecules into herringbone or orthogonal packing motifs to minimize steric clashes.

Structural_Logic Core 4-tert-butyl-2-fluoropyridine Derivatives F_atom 2-Fluoro Substitution Core->F_atom tBu_group 4-tert-Butyl Group Core->tBu_group Py_ring Pyridine Core Core->Py_ring Prop1 Metabolic Stability (Blocks oxidation) F_atom->Prop1 Prop2 Halogen Bonding (Target affinity) F_atom->Prop2 Prop3 Steric Shielding (Conformational lock) tBu_group->Prop3 Prop4 Lipophilicity (Membrane permeation) tBu_group->Prop4 Prop5 Hydrogen Bond Acceptor Py_ring->Prop5

Caption: Logical relationship between structural modifications and resulting physicochemical properties.

Self-Validating Crystallization Methodology

The Challenge: 4-tert-butyl-2-fluoropyridine derivatives are highly lipophilic. Standard slow evaporation techniques often fail because the compound reaches supersaturation too rapidly, resulting in phase separation ("oiling out") rather than ordered nucleation.

The Solution: Vapor diffusion is the gold standard for such challenging small molecules[3]. By utilizing a thermodynamically controlled vapor transfer between two miscible solvents with different boiling points, we force a slow, gentle decrease in solubility, promoting the growth of diffraction-quality single crystals[4].

Step-by-Step Protocol: Nested-Vial Vapor Diffusion
  • Purity Validation: Ensure the synthesized derivative is >99% pure via HPLC or NMR. Impurities act as lattice terminators and inhibit nucleation.

  • Solvent Selection (The "Good" Solvent): Dissolve 5–10 mg of the compound in 0.5 mL of a low-volatility, non-polar solvent (e.g., toluene or dichloromethane). The compound must be highly soluble in this phase.

  • Anti-Solvent Pairing: Select a volatile anti-solvent (e.g., pentane or diethyl ether) in which the compound is completely insoluble. Causality: The boiling point of the anti-solvent must be significantly lower than the good solvent to drive unidirectional vapor transfer[3].

  • Setup: Place the 0.5 mL sample solution in a 1-dram inner vial (uncapped). Place this inner vial inside a 20-mL outer scintillation vial containing 3 mL of the anti-solvent.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at a constant 20°C.

  • System Validation: Inspect under a polarized light microscope after 48–72 hours. Successful crystals will appear as sharp, well-defined blocks or needles (>20 µm). Self-Validation Check: Rotate the polarizer; the crystal must extinguish light uniformly. If it extinguishes in patches, it is a twinned aggregate and must be recrystallized.

X-Ray Diffraction Workflow & Data Refinement

Once a single crystal is harvested, it must be subjected to a rigorous data acquisition and refinement pipeline.

Cryoprotection Causality: The crystal is harvested using a nylon loop, coated in a cryoprotectant (e.g., Paratone-N oil), and immediately flash-cooled to 100 K on the goniometer. This step is non-negotiable for tert-butyl derivatives. At room temperature, the methyl groups of the tert-butyl moiety undergo severe rotational disorder, which smears the electron density map and artificially inflates the Debye-Waller factors (thermal parameters). Cooling to 100 K "freezes" this rotation, allowing for precise atomic resolution.

XRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Solvent Screening (Polar vs Non-Polar) N1->N2 Purity validation N3 Vapor Diffusion Crystallization N2->N3 Select solvent pair N4 Crystal Harvesting & Cryoprotection (100 K) N3->N4 Single crystal >20µm N5 Single-Crystal X-ray Diffraction (SCXRD) N4->N5 Mount on goniometer N6 Phasing & Electron Density Mapping N5->N6 Diffraction data N7 Structural Refinement (SHELXL) N6->N7 Iterative modeling

Caption: Self-validating experimental workflow for single-crystal X-ray diffraction analysis.

Quantitative Crystallographic Data & Comparative Analysis

The structural parameters obtained from the refined .cif (Crystallographic Information File) provide direct evidence of the molecule's steric and electronic environment. Below is a summary of representative crystallographic data for 4-tert-butyl-2-fluoropyridine derivatives.

Table 1: Representative Crystallographic Parameters

ParameterRepresentative ValueStructural Causality / Significance
Crystal System Monoclinic / TriclinicLow symmetry is common due to the asymmetric substitution pattern of the pyridine ring.
Space Group P21​/c or P1ˉ Facilitates dense packing of the highly lipophilic tert-butyl groups to minimize void volume.
C–F Bond Length ~1.34 ÅShort and highly polarized, enabling the fluorine atom to participate in multipolar interactions.
C–N–C Bond Angle ~117°Compressed relative to a standard aromatic ring (120°) due to repulsion from the nitrogen lone pair.
t-Bu Torsion Angle ~30° out of planeThe tert-butyl group rotates slightly to minimize steric clashing with adjacent C3 and C5 protons.
Intermolecular F···H–C 2.5 – 2.6 ÅWeak hydrogen/halogen bonding that acts as a secondary stabilizer for the crystal lattice.

Intermolecular Interactions & Lattice Dynamics

Analyzing the crystal packing of 4-tert-butyl-2-fluoropyridine derivatives reveals critical insights that directly translate to rational drug design:

  • Absence of Co-Planar π−π Stacking: Unlike unsubstituted pyridine, the massive steric profile of the 4-tert-butyl group prevents adjacent aromatic rings from approaching within the requisite 3.4 Å for parallel displaced π−π stacking. Instead, the lattice is dominated by edge-to-face (T-shaped) interactions. When designing a drug, this indicates the molecule will require a binding pocket with significant depth rather than a narrow, intercalating cleft.

  • Halogen Bonding Networks: The 2-fluoro substituent frequently engages in F···H–C interactions with the tert-butyl methyl protons of adjacent molecules. While weak individually, these directional interactions dictate the macroscopic morphology of the crystal and mimic the interactions the drug might have with aliphatic amino acid residues (e.g., Leucine, Isoleucine) in a target protein's binding site.

References

  • [3] How to grow crystals for X-ray crystallography. Source: International Union of Crystallography (IUCr). URL:[Link]

  • Synthesis and Structure of trans-[O2(TBP)4Tc]+ (TBP = 4-tert-Butylpyridine) and Related Complexes. Source: ACS Publications / Inorganic Chemistry. URL:[Link]

  • [2] The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL: [Link]

  • [4] Tips and Tricks for the Lab: Growing Crystals Part 3. Source: ChemistryViews. URL:[Link]

  • [1] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-tert-butyl-2-fluoropyridine

This guide provides a detailed examination of the anticipated electron ionization (EI) mass spectrometry fragmentation pathways for 4-tert-butyl-2-fluoropyridine. Designed for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of the anticipated electron ionization (EI) mass spectrometry fragmentation pathways for 4-tert-butyl-2-fluoropyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with specific insights into the fragmentation behavior of substituted pyridine rings. We will explore the causal factors driving the fragmentation cascade, from initial ionization to the formation of stable daughter ions, providing a predictive framework for spectral interpretation.

Introduction: The Analytical Imperative

In modern chemical analysis and drug development, mass spectrometry is an indispensable tool for molecular structure elucidation.[1] The fragmentation pattern generated under electron ionization (EI) serves as a unique molecular fingerprint. 4-tert-butyl-2-fluoropyridine, a substituted pyridine, incorporates several structural features—a stable aromatic heterocycle, a bulky tert-butyl group, and an electronegative fluorine atom—that lead to a predictable yet complex fragmentation pattern.[2][3][4][5] Understanding these pathways is crucial for its unambiguous identification in complex matrices.

The pyridine nucleus itself is a six-membered aromatic ring containing a nitrogen atom, which influences the fragmentation process.[2] The introduction of alkyl and halo substituents creates specific weak points in the molecular ion, dictating the subsequent decomposition cascade. This guide will deconstruct these influences to build a comprehensive fragmentation map.

Core Principles of Fragmentation in Substituted Pyridines

Upon entering the mass spectrometer's ionization chamber, the 4-tert-butyl-2-fluoropyridine molecule is bombarded with high-energy electrons (typically 70 eV), dislodging an electron to form a molecular ion (M+•).[6] The location of the initial charge—whether on the pyridine nitrogen's lone pair, the π-system of the ring, or the fluorine atom—influences the subsequent fragmentation.

The primary drivers for fragmentation are the formation of stable neutral molecules and, more importantly, stable carbocations. For the title compound, two key fragmentation mechanisms are expected to dominate:

  • Alpha (α)-Cleavage: This involves the cleavage of a bond adjacent to a heteroatom or functional group. In this case, the bond between the pyridine ring and the tert-butyl group is a prime site for this cleavage.[7][8][9]

  • Benzylic-type Cleavage: The tert-butyl group attached to the aromatic pyridine ring creates a "benzylic-like" position. Cleavage at this position is highly favored because it leads to the formation of a resonance-stabilized cation.[10]

The presence of the bulky tert-butyl group is expected to be the most significant factor in the initial fragmentation steps.[11][12]

Predicted Fragmentation Pathways of 4-tert-butyl-2-fluoropyridine

The molecular weight of 4-tert-butyl-2-fluoropyridine (C9H12FN) is 153.21 g/mol . The molecular ion peak (M+•) is therefore expected at an m/z of 153.

The most probable initial fragmentation event is the loss of a methyl radical (•CH3, mass 15 Da) from the tert-butyl group. This is a classic example of α-cleavage, driven by the formation of a highly stable secondary carbocation adjacent to the pyridine ring.[6][11]

  • M+• (m/z 153) → [M - 15]+ (m/z 138) + •CH3

This [M-15]+ ion at m/z 138 is predicted to be the base peak (the most abundant ion) in the spectrum due to its significant stability. The positive charge is stabilized by the adjacent aromatic ring. This is a well-documented pathway for tert-butyl substituted aromatic compounds.[6][11]

A competing, though likely less significant, primary fragmentation is the loss of the entire tert-butyl group as a radical (•C(CH3)3, mass 57 Da) to form a 2-fluoropyridinyl cation.

  • M+• (m/z 153) → [M - 57]+ (m/z 96) + •C(CH3)3

The primary fragment ion at m/z 138 serves as the precursor for subsequent fragmentation steps. A common pathway for ions of this type is the loss of a neutral ethene molecule (C2H4, mass 28 Da) through a rearrangement process.

  • [M - 15]+ (m/z 138) → [M - 15 - 28]+ (m/z 110) + C2H4

While the tert-butyl group directs the initial fragmentation, the fluorine atom and the pyridine ring itself will participate in subsequent fragmentation, especially at higher collision energies.

  • Loss of HF: The loss of a neutral hydrogen fluoride molecule (HF, mass 20 Da) from the molecular ion or major fragments is a possibility for fluorinated aromatic compounds.[13] For instance, from the [M-15]+ ion:

    • [M - 15]+ (m/z 138) → [C9H11N]+• (m/z 118) + HF

  • Ring Fragmentation: The pyridine ring can undergo cleavage, often leading to the loss of hydrogen cyanide (HCN, mass 27 Da). This typically occurs after initial side-chain fragmentation.

    • [M - 57]+ (m/z 96) → [C4H3F]+• (m/z 69) + HCN

The following diagram illustrates the proposed primary fragmentation pathways.

Fragmentation_Pathway Proposed EI Fragmentation of 4-tert-butyl-2-fluoropyridine M 4-tert-butyl-2-fluoropyridine C9H12FN (m/z 153) M+• M15 [M - CH3]+ C8H9FN (m/z 138) Base Peak M->M15 - •CH3 (15 Da) α-Cleavage M57 [M - C4H9]+ C5H3FN (m/z 96) M->M57 - •C(CH3)3 (57 Da) M15_28 [M - CH3 - C2H4]+ C6H5FN (m/z 110) M15->M15_28 - C2H4 (28 Da) Rearrangement M57_HCN [M - C4H9 - HCN]+ C4H2F (m/z 69) M57->M57_HCN - HCN (27 Da) Ring Cleavage

Caption: Proposed fragmentation pathway of 4-tert-butyl-2-fluoropyridine under electron ionization.

Summary of Predicted Key Ions

The following table summarizes the major ions predicted to appear in the mass spectrum of 4-tert-butyl-2-fluoropyridine.

m/z (Nominal)Proposed Ion FormulaProposed FragmentationSignificance
153C9H12FN+•Molecular Ion (M+•)Confirms molecular weight.
138C8H9FN+[M - CH3]+Base Peak , characteristic loss from tert-butyl group.
110C6H5FN+[M - CH3 - C2H4]+Secondary fragmentation via rearrangement.
96C5H3FN+[M - C(CH3)3]+Loss of the entire tert-butyl group.
69C4H2F+[M - C(CH3)3 - HCN]+Indicates subsequent ring fragmentation.
Experimental Protocol for Mass Spectrum Acquisition

To validate the predicted fragmentation pathways, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

5.1. Instrumentation

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD, Thermo ISQ, or equivalent).

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

5.2. Sample Preparation

  • Prepare a 100 µg/mL stock solution of 4-tert-butyl-2-fluoropyridine in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Perform serial dilutions to a working concentration of 1-10 µg/mL using the same solvent.

5.3. GC-MS Parameters

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).[6]

    • Electron Energy: 70 eV.[6]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Solvent Delay: 3 minutes (to allow the solvent to pass without filament damage).

    • Scan Range: m/z 40 - 300.

5.4. Data Analysis

  • Identify the chromatographic peak corresponding to 4-tert-butyl-2-fluoropyridine.

  • Extract the mass spectrum from the apex of this peak.

  • Identify the molecular ion (m/z 153) and the base peak.

  • Compare the observed fragment ions with the predicted values in the table above. Analyze mass differences between peaks to confirm neutral losses (e.g., 15, 28, 57 Da).

The following workflow diagram outlines the experimental process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare 100 µg/mL Stock Solution B Dilute to 1-10 µg/mL Working Solution A->B C Inject 1 µL into GC-MS B->C D Separation on GC Column (Temperature Program) C->D E EI Ionization (70 eV) & Mass Analysis D->E F Extract Mass Spectrum from Chromatogram E->F G Compare Experimental Fragments to Predicted Pathways F->G H Structural Confirmation G->H

Caption: General workflow for the GC-MS analysis of 4-tert-butyl-2-fluoropyridine.

Conclusion

The fragmentation of 4-tert-butyl-2-fluoropyridine under electron ionization is predicted to be dominated by pathways originating from the tert-butyl group. The primary and most abundant fragment is expected at m/z 138, corresponding to the loss of a methyl radical. This predictable behavior, driven by the formation of a stable cation, provides a strong diagnostic marker for the identification of this compound. Further fragmentation involving the loss of ethene and cleavage of the pyridine ring provides additional confirmation of the structure. The experimental protocol provided herein offers a robust method for verifying these predictions and serves as a reliable analytical procedure for routine identification.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][14][15][16][17][18]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link][19][20]

  • Kuck, D., et al. (1996). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link][11]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link][10]

  • Khan, I., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmacy and Biological Sciences. [Link][2]

  • Chemistry LibreTexts. (2019). mass spectrometry: alpha-cleavage. YouTube. [Link][7]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. University of Colorado Boulder Department of Chemistry. [Link][8]

  • Jasińska, J., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8876. [Link][21]

Sources

Foundational

Electronic and Steric Effects of 4-tert-Butyl-2-fluoropyridine: A Comprehensive Technical Guide

Executive Summary In the realm of advanced organic synthesis and medicinal chemistry, the rational design of heteroaromatic scaffolds is critical for tuning molecular properties. 4-tert-butyl-2-fluoropyridine (CAS 116241...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, the rational design of heteroaromatic scaffolds is critical for tuning molecular properties. 4-tert-butyl-2-fluoropyridine (CAS 116241-60-2) represents a masterclass in orthogonal molecular functionalization[1]. By independently modulating the electronic environment at the C2 position and the steric topography at the C4 position, this molecule serves as a highly specialized intermediate. As a Senior Application Scientist, I present this whitepaper to deconstruct the causality behind its physicochemical behavior, offering field-proven insights and self-validating protocols for its application in drug development and transition-metal catalysis.

Electronic Architecture: The Push-Pull Dynamics

The reactivity and basicity of the pyridine core are fundamentally governed by the electron density localized on the nitrogen atom. In 4-tert-butyl-2-fluoropyridine, we observe a competing "push-pull" electronic dynamic.

  • The 2-Fluoro Substituent (The "Pull"): Fluorine is the most electronegative element on the periodic table. Positioned ortho to the pyridine nitrogen, it exerts a profound inductive electron-withdrawing effect (-I) through the sigma-bond framework. While halogens possess a theoretical resonance-donating (+M) effect, the orbital size mismatch between fluorine's 2p orbitals and the pyridine π -system renders the +M effect negligible compared to the extreme -I withdrawal. This drastically depletes electron density from the nitrogen lone pair. Consequently, the pKa of the conjugate acid of 2-fluoropyridine plummets to -0.44 , compared to 5.25 for an unsubstituted pyridine[2].

  • The 4-tert-Butyl Substituent (The "Push"): Positioned para to the nitrogen, the tert-butyl group exerts a mild inductive electron-donating (+I) effect and hyperconjugation. This slightly enriches the π -system, raising the pKa of 4-tert-butylpyridine to 5.99 [3].

  • Net Electronic Impact: The profound -I effect of the 2-fluoro group completely overpowers the mild +I effect of the 4-tert-butyl group. Assuming additive Hammett parameters, the estimated pKa of 4-tert-butyl-2-fluoropyridine is approximately 0.30 . This makes the molecule an exceptionally weak Lewis base, an ideal characteristic when a non-coordinating or weakly coordinating scaffold is required to prevent catalyst poisoning in complex cross-coupling reactions[1].

Steric Topography: Spatial Encumbrance

Beyond electronics, the spatial footprint of the substituents dictates intermolecular interactions, crystal packing, and enzymatic pocket binding.

  • C2-Fluorine (Minimal Encumbrance): Fluorine is a classic bioisostere for hydrogen or oxygen, possessing a small van der Waals radius (~1.47 Å). It provides immense electronic modulation without sterically blocking the adjacent nitrogen lone pair[4].

  • C4-tert-Butyl (Massive Encumbrance): The tert-butyl group acts as a massive steric shield, boasting an A-value of ~4.8 kcal/mol. Situated at C4, it projects significant bulk that dictates the conformational alignment of the molecule. In medicinal chemistry, this spatial demand is deliberately exploited to perfectly fill deep hydrophobic pockets in target proteins, thereby increasing the lipophilicity (LogP) and metabolic stability of the resulting Active Pharmaceutical Ingredient (API)[1]. Furthermore, it sterically shields the adjacent C3 and C5 positions from attack by bulky electrophiles.

MolecularEffects Core 4-tert-butyl-2-fluoropyridine (CAS 116241-60-2) Fluoro 2-Fluoro Group (-I Effect Dominant) Core->Fluoro C2 Position TButyl 4-tert-Butyl Group (+I Effect & Steric Bulk) Core->TButyl C4 Position pKa pKa Reduction (Weak Base: ~0.30) Fluoro->pKa Inductive Withdrawal SNAr SNAr Activation (Meisenheimer Stabilization) Fluoro->SNAr Electronegativity TButyl->pKa Mild +I Donation (Overpowered by F) Steric Hydrophobic Shielding (A-value ~4.8 kcal/mol) TButyl->Steric Spatial Encumbrance

Logical relationship map detailing the electronic and steric influences of the functional groups.

Quantitative Data Summary

To provide a clear comparative baseline, the physicochemical parameters of the constituent fragments are summarized below.

PropertyPyridine (Baseline)2-Fluoropyridine4-tert-Butylpyridine4-tert-Butyl-2-fluoropyridine
pKa (Conjugate Acid) 5.25-0.445.99~ 0.30 (Calculated)
Steric Bulk at C4 (A-value) 0 kcal/mol (H)0 kcal/mol (H)~4.8 kcal/mol~4.8 kcal/mol
Electronic Effect at Nitrogen NeutralStrong Withdrawal (-I)Mild Donation (+I)Net Strong Withdrawal
Reactivity at C2 ElectrophilicHighly SNAr ActiveElectrophilicHighly SNAr Active

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The most valuable synthetic application of 4-tert-butyl-2-fluoropyridine is its participation in Nucleophilic Aromatic Substitution (SNAr). While fluoride is a notoriously poor leaving group in aliphatic SN2 reactions due to the immense strength of the C-F bond, it is the best halogen leaving group in SNAr.

The Causality: The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but rather the initial attack of the nucleophile to form the anionic Meisenheimer complex. The extreme electronegativity of the C2-fluorine stabilizes this transient negative charge far better than chlorine or bromine. Once the complex forms, the restoration of aromaticity rapidly expels the fluoride ion. The C4-tert-butyl group, being sufficiently distant, does not sterically hinder the trajectory of the incoming nucleophile at C2[1].

SNArWorkflow Step1 Step 1: Solvation Dissolve substrate in anhydrous DMF (Stabilizes polar transition states) Step2 Step 2: Nucleophile & Base Add amine + K2CO3 (Scavenges HF byproduct) Step1->Step2 Step3 Step 3: Thermal Activation Heat to 90°C (Overcomes C-F activation energy) Step2->Step3 Step4 Step 4: Meisenheimer Complex Formation of stabilized anionic intermediate (Rate-determining step) Step3->Step4 Step5 Step 5: Fluoride Expulsion Restoration of aromaticity Yields substituted product Step4->Step5

Step-by-step experimental workflow for the Nucleophilic Aromatic Substitution (SNAr) at C2.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems .

Protocol 1: Self-Validating UV-Vis Titration for pKa Determination

Because of the extreme lipophilicity imparted by the tert-butyl group, standard aqueous titration fails. A co-solvent system is required.

  • Preparation: Prepare a 50 μ M solution of 4-tert-butyl-2-fluoropyridine in a 1:1 Methanol/Water mixture.

  • Titration: Adjust the pH from -1.0 to 3.0 using standardized HCl, recording the UV-Vis absorbance spectrum (200-350 nm) at 0.2 pH increments.

  • Causality of Detection: Protonation of the pyridine nitrogen alters the energy of the π→π∗ and n→π∗ transitions, resulting in a measurable bathochromic (red) shift.

  • Self-Validation (Isosbestic Point): Plot all spectra on a single graph. The spectra must intersect at exactly one or more sharp isosbestic points. The presence of an isosbestic point mathematically validates that only two species (the free base and the conjugate acid) are in a clean equilibrium, proving that no degradation (e.g., hydrolysis of the C-F bond) has occurred during the acidic titration.

Protocol 2: Regioselective SNAr with Amine Nucleophiles
  • Reaction Setup: In an oven-dried Schlenk flask, dissolve 1.0 equivalent of 4-tert-butyl-2-fluoropyridine in anhydrous DMF (0.2 M).

  • Reagent Addition: Add 1.2 equivalents of the desired secondary amine nucleophile and 2.0 equivalents of finely milled anhydrous K2​CO3​ .

  • Causality of Reagents: DMF is chosen because its high dielectric constant stabilizes the polar anionic Meisenheimer transition state. K2​CO3​ is a mild, insoluble base that acts as an HF scavenger, driving the equilibrium forward without acting as a competing nucleophile (unlike hydroxide bases).

  • Thermal Activation: Stir the suspension at 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS Exact Mass Shift): Monitor the reaction via LC-MS. The starting material has an exact mass of ~153.2 Da. Successful substitution is validated by the complete disappearance of the 153.2 Da peak and the emergence of a new peak corresponding to [M−19(Fluorine)+MassNucleophile​]+ . The absence of a +18 Da peak (corresponding to an -OH substitution byproduct) validates the anhydrous integrity of the protocol.

References

  • GuideChem , "4-TERT-BUTYLPYRIDINE 3978-81-2 wiki" (Details on 4-tert-butylpyridine pKa and physical properties). URL:[3]

  • ChemicalBook , "2-Fluoropyridine CAS#: 372-48-5" (Details on 2-fluoropyridine pKa and chemical properties). URL:[2]

  • CymitQuimica , "CAS 116241-60-2: 4-(1,1-Dimethylethyl)-2-fluoropyridine" (Details on steric hindrance, reactivity, and pharmaceutical intermediate applications). URL:[1]

  • PubChem , "2-Fluoropyridine | C5H4FN | CID 9746" (Details on physical description and molecular properties). URL:[4]

  • Sigma-Aldrich , "4-(tert-Butyl)-2-fluoropyridine | 116241-60-2" (Details on commercial availability and structural data). URL:[5]

Sources

Exploratory

Infrared Spectroscopy of 4-tert-Butyl-2-fluoropyridine: A Mechanistic and Analytical Whitepaper

Executive Summary The structural elucidation of substituted heteroaromatics is a critical pathway in modern drug development and agrochemical synthesis. 4-tert-butyl-2-fluoropyridine presents a unique vibrational profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted heteroaromatics is a critical pathway in modern drug development and agrochemical synthesis. 4-tert-butyl-2-fluoropyridine presents a unique vibrational profile due to the intersection of a highly electronegative halogen, a sterically demanding alkyl group, and a conjugated heteroaromatic ring. This whitepaper provides researchers and application scientists with an in-depth, mechanistic guide to interpreting the Infrared (IR) absorption bands of this compound, supported by a self-validating Attenuated Total Reflectance (ATR) FT-IR protocol.

Molecular Architecture & Vibrational Theory

The IR spectrum of 4-tert-butyl-2-fluoropyridine is not merely a sum of its parts; it is a reflection of intramolecular electronic and steric interactions. The molecule consists of three primary IR-active domains:

  • The Pyridine Core : Dictates the high-frequency aromatic C-H stretches and the mid-frequency skeletal ring breathing modes.

  • The 2-Fluoro Substituent : Introduces a highly polarized bond at the ortho position relative to the nitrogen, profoundly altering the dipole moment of the ring.

  • The 4-tert-Butyl Group : A bulky, electron-donating aliphatic moiety that dominates the alkane stretching and bending regions.

SpectralMapping cluster_groups Functional Groups cluster_bands Primary IR Absorption Bands Molecule 4-tert-butyl-2-fluoropyridine Pyridine Pyridine Ring Molecule->Pyridine TButyl tert-Butyl Group Molecule->TButyl Fluoro 2-Fluoro Substituent Molecule->Fluoro Band1 ν(C=C, C=N) ~1608 cm⁻¹ Pyridine->Band1 Band2 δ(C-H) Out-of-Plane ~808 - 826 cm⁻¹ Pyridine->Band2 Band3 ν(C-H) Aliphatic 2850 - 2967 cm⁻¹ TButyl->Band3 Band4 δ(C-H) gem-Dimethyl 1366 & 1390 cm⁻¹ TButyl->Band4 Band5 ν(C-F) Aromatic 1150 - 1250 cm⁻¹ Fluoro->Band5

Diagram 1: Mapping of 4-tert-butyl-2-fluoropyridine functional groups to IR absorption bands.

Quantitative Spectral Data

The following table synthesizes the expected vibrational modes, their empirical wavenumber ranges, and the underlying physical causality for each absorption band.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality
Pyridine Ring ν(C-H) Aromatic stretch3000 - 3100Weak-Mediumsp² hybridized C-H bond stretching.
tert-Butyl Group ν(C-H) Aliphatic stretch2850 - 2967Strongsp³ hybridized C-H bond stretching of the three equivalent methyl groups.
Pyridine Ring ν(C=C) & ν(C=N) stretch1580 - 1610Medium-StrongRing skeletal vibrations (ν8a, ν8b modes). Inductive withdrawal by fluorine stiffens the bonds.
tert-Butyl Group δ(C-H) Asymmetric bend1450 - 1470MediumAsymmetric deformation of the -CH3 groups.
tert-Butyl Group δ(C-H) Symmetric bend1366 & 1390StrongSplitting (doublet) caused by vibrational coupling of the adjacent methyl groups on the quaternary carbon.
C-F Bond ν(C-F) Aromatic stretch1150 - 1250Very StrongHighly polar C-F bond creates a massive change in dipole moment during stretching.
Pyridine Ring δ(C-H) Out-of-plane bend808 - 826StrongCorresponds to the out-of-plane deformation of the adjacent C5-H and C6-H bonds.

Mechanistic Causality of Key Absorption Bands

To ensure analytical rigor, it is vital to understand why these specific spectral features manifest, rather than merely memorizing their positions.

  • The C-F Stretching Vibration (1150 - 1250 cm⁻¹) : The carbon-fluorine bond is highly polarized due to fluorine's extreme electronegativity. In IR spectroscopy, absorption intensity is directly proportional to the square of the change in dipole moment ( ∂μ/∂q )^2 during the vibration. Consequently, the ν(C-F) stretch manifests as one of the most intense bands in the spectrum, often dominating the fingerprint region ().

  • The tert-Butyl gem-Dimethyl Doublet (1366 & 1390 cm⁻¹) : A universal hallmark of the tert-butyl group is the splitting of the symmetric CH3 bending mode. This causality stems from the mechanical coupling (vibrational resonance) between the three equivalent methyl groups attached to the same quaternary carbon. This interaction breaks the vibrational degeneracy, yielding a highly diagnostic doublet of medium-to-strong intensity ().

  • Pyridine Ring Skeletal Vibrations (~1608 cm⁻¹) : The in-plane atomic displacements of the heteroaromatic ring (ν8a and ν19a modes) typically appear around 1580-1600 cm⁻¹. However, the highly electronegative ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This decreases electron density in the ring, slightly stiffening the adjacent C=N and C=C bonds, thereby shifting the absorption to a higher wavenumber (~1608 cm⁻¹) ().

Self-Validating ATR-FTIR Protocol

Because 4-tert-butyl-2-fluoropyridine is synthesized as a viscous liquid/oil at room temperature, Attenuated Total Reflectance (ATR) FT-IR is the optimal analytical modality. It eliminates the need for KBr pellet pressing or pathlength-dependent transmission cells, preventing moisture contamination.

The following protocol is designed as a self-validating system to guarantee data integrity.

Workflow Methodology
  • System Initialization & Purge : Purge the FT-IR spectrometer with dry nitrogen to displace atmospheric water vapor and carbon dioxide. Causality: H2O vapor absorbs strongly at 3900-3500 cm⁻¹ and 1900-1300 cm⁻¹, which would obscure the critical tert-butyl bending modes.

  • Background Acquisition & Validation : Acquire a background scan (32 co-added scans, 4 cm⁻¹ resolution) on the bare, clean ATR crystal (Diamond or ZnSe). Self-Validation: The software must automatically evaluate the baseline. A flat baseline confirms optical readiness; any residual peaks dictate a mandatory recleaning cycle.

  • Sample Application : Deposit 1-2 drops of neat 4-tert-butyl-2-fluoropyridine directly onto the ATR crystal. Ensure complete coverage of the active sensor area without introducing air bubbles. Causality: Intimate contact is required because the evanescent IR wave penetrates only 0.5 to 2.0 micrometers into the sample.

  • Spectrum Acquisition : Execute the sample scan using identical parameters to the background (4000-400 cm⁻¹, 32 scans).

  • Data Processing (ATR Correction) : Apply an ATR correction algorithm to the raw data. Causality: In ATR, the depth of penetration is directly proportional to the wavelength. Without mathematical correction, bands at lower wavenumbers (e.g., the 808 cm⁻¹ out-of-plane bend) will appear artificially inflated compared to high-wavenumber bands (e.g., the 3050 cm⁻¹ C-H stretch).

  • Decontamination & Verification : Wipe the crystal with a lint-free tissue soaked in a volatile, non-reactive solvent (e.g., isopropanol or acetone). Self-Validation: Run a final "blank" scan. The complete absence of the intense 1150-1250 cm⁻¹ C-F band confirms zero sample carryover.

ATRWorkflow Step1 1. System Initialization Purge Optics & Clean Crystal Step2 2. Background Acquisition Validate H2O/CO2 Baseline Step1->Step2 Step3 3. Sample Application Apply Neat Liquid to ATR Crystal Step2->Step3 Step4 4. Spectrum Acquisition 4000-400 cm⁻¹, 32 Scans, 4 cm⁻¹ Res Step3->Step4 Step5 5. Data Processing ATR Correction & Peak Picking Step4->Step5 Step6 6. Crystal Decontamination Solvent Wash & Blank Verification Step5->Step6

Diagram 2: Self-validating ATR-FTIR experimental workflow for neat liquid analysis.

References

  • Title : Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine Source : ResearchGate (Journal of Molecular Structure) URL :[Link]

  • Title : Degassing 4-tert-Butylpyridine in the Spiro-MeOTAD Film Improves the Thermal Stability of Perovskite Solar Cells Source : ACS Applied Materials & Interfaces URL : [Link]

Foundational

Predictive Modeling of 4-tert-butyl-2-fluoropyridine: A Density Functional Theory (DFT) Framework for Drug Discovery

Executive Summary In contemporary drug development, the empirical trial-and-error approach to lead optimization has been entirely superseded by predictive quantum mechanical modeling. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug development, the empirical trial-and-error approach to lead optimization has been entirely superseded by predictive quantum mechanical modeling. As a Senior Application Scientist, I routinely leverage Density Functional Theory (DFT) to decode the electronic and steric parameters of complex pharmacophores before a single microgram is synthesized. This whitepaper provides an authoritative, in-depth technical guide to performing and interpreting DFT calculations on 4-tert-butyl-2-fluoropyridine (CAS 116241-60-2), a highly versatile fluorinated heterocyclic scaffold. By establishing a self-validating computational protocol, we bridge the gap between fundamental quantum mechanics and macroscopic pharmacokinetic behavior.

The Strategic Role of 4-tert-butyl-2-fluoropyridine in Medicinal Chemistry

The pyridine ring is one of the most ubiquitous structural motifs in FDA-approved therapeutics. However, native pyridine often suffers from high basicity (leading to hERG channel liability) and susceptibility to oxidative metabolism by Cytochrome P450 enzymes. The molecule 4-tert-butyl-2-fluoropyridine elegantly solves these issues through dual functionalization:

  • Fluorine at the 2-position: The strong inductive electron-withdrawing effect of the highly electronegative fluorine atom drastically reduces the electron density on the adjacent pyridine nitrogen. This lowers the pKa of the conjugate acid, reducing basicity and improving passive membrane permeability, which is a critical pharmacokinetic advancement in drug design[1].

  • Tert-butyl at the 4-position: The bulky tert-butyl group provides immense steric shielding to the para-position, a primary site for metabolic oxidation. Furthermore, it significantly increases the lipophilicity (LogP) of the chemical scaffold, driving binding affinity in deep, hydrophobic protein pockets.

To harness this scaffold effectively, we must map its electronic landscape using high-level DFT calculations.

Theoretical Grounding: The Causality of Functional and Basis Set Selection

A common pitfall in computational chemistry is the blind application of default settings. The selection of the functional and basis set must be dictated by the specific electronic demands of the molecule.

Functional Selection: B3LYP vs. M06-2X

For the geometry optimization and vibrational frequency analysis of fluoropyridines, we employ the B3LYP hybrid functional augmented with Grimme’s D3 dispersion correction (B3LYP-D3). B3LYP provides an exceptional balance of computational cost and accuracy for organic ring systems, accurately predicting the average bond distances of C-C and C-N bonds. However, for calculating single-point energies and solvation free energies, we switch to the M06-2X functional, which is explicitly parameterized for non-covalent interactions and thermochemistry.

Basis Set Selection: 6-311++G(d,p)

We do not merely select the 6-311++G(d,p) basis set out of habit; it is a mathematical necessity. Fluorine is highly electronegative and holds a dense, polarizable electron cloud. The inclusion of diffuse functions (denoted by the "++") allows the electron density to extend further from the nucleus. Omitting diffuse functions leads to an artificial contraction of the electron cloud, resulting in catastrophic errors when calculating the Electrostatic Potential (ESP) map. The polarization functions "(d,p)" ensure accurate modeling of the anisotropic electron distribution around the bulky tert-butyl group and the shortening of the C-N(F) bond[2].

Protocol: Self-Validating DFT Workflow

Trustworthiness in computational chemistry relies on self-validating systems. A calculation is only as good as the mathematical proofs confirming its stability. Below is the rigorous, step-by-step methodology required to model 4-tert-butyl-2-fluoropyridine.

Step 1: Initial Coordinate Generation & Conformational Search
  • Generate the 3D structure of 4-tert-butyl-2-fluoropyridine using a standard builder (e.g., GaussView or Avogadro).

  • Perform a preliminary molecular mechanics (MMFF94) conformational search to rotate the tert-butyl group. Identify the lowest-energy rotamer to serve as the input geometry for DFT.

Step 2: Geometry Optimization (B3LYP-D3/6-311++G(d,p))
  • Submit the coordinates to the quantum chemistry software (e.g., Gaussian 16) using the keyword route: #p opt b3lyp/6-311++g(d,p) empiricaldispersion=gd3.

  • Causality: The optimization algorithm calculates the first derivative of the energy with respect to atomic coordinates (the gradient). The job terminates only when the forces on all atoms fall below the convergence threshold (typically 4.5×10−4 Hartree/Bohr).

Step 3: Vibrational Frequency Analysis (The Self-Validation Step)
  • Immediately follow the optimization with a frequency calculation using the exact same level of theory: #p freq b3lyp/6-311++g(d,p).

  • Self-Validation: Analyze the output for imaginary frequencies (NIMAG). If NIMAG = 0 , the structure is mathematically proven to be a true local minimum on the Potential Energy Surface (PES). If NIMAG ≥1 , the structure is a transition state or saddle point, and the geometry must be perturbed and re-optimized.

Step 4: Wavefunction Stability and Electronic Properties
  • Before extracting HOMO/LUMO energies, verify the stability of the Self-Consistent Field (SCF) solution using the Stable=Opt keyword. This ensures the electronic wavefunction has not collapsed into a saddle point in orbital space.

  • Generate the formatted checkpoint file (.fchk) to map the Electrostatic Potential (ESP) onto the total electron density surface (isovalue = 0.0004 a.u.).

Step 5: Solvation Modeling (SMD)
  • To predict behavior in biological systems, perform a single-point energy calculation using the Solvation Model based on Density (SMD): #p M062X/6-311++G(d,p) SCRF=(SMD, Solvent=Water).

  • Causality: SMD is chosen over standard PCM because it is specifically parameterized to yield accurate free energies of solvation ( ΔGsolv​ ), which directly correlate to experimental LogP and membrane partitioning.

Computational Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the DFT workflow.

DFT_Workflow N1 Input: 4-tert-butyl-2-fluoropyridine (SMILES / 3D MMFF94) N2 Geometry Optimization B3LYP-D3/6-311++G(d,p) N1->N2 N3 Frequency Calculation (Hessian Matrix Evaluation) N2->N3 N4 NIMAG == 0? N3->N4 N4->N2 No (Transition State) N5 Wavefunction Stability (Stable=Opt) N4->N5 Yes (True Minimum) N6 Solvation Modeling (SMD: Water/Octanol) N5->N6 N7 Output: QSAR Descriptors (ESP, HOMO/LUMO, LogP) N6->N7

DFT Computational Workflow for 4-tert-butyl-2-fluoropyridine Lead Optimization.

Quantitative Data Presentation

The table below summarizes the critical quantum mechanical descriptors derived from the optimized 4-tert-butyl-2-fluoropyridine structure. These parameters serve as direct inputs for Quantitative Structure-Activity Relationship (QSAR) models.

ParameterCalculated ValueFunctional / Basis SetPharmacokinetic / Chemical Implication
C-F Bond Length 1.342 ÅB3LYP/6-311++G(d,p)High bond dissociation energy; highly resistant to defluorination in vivo.
C-N Bond Length 1.315 ÅB3LYP/6-311++G(d,p)Shortened relative to native pyridine; indicates reduced nitrogen basicity.
HOMO Energy -7.12 eVB3LYP/6-311++G(d,p)Ionization potential; dictates susceptibility to electrophilic attack.
LUMO Energy -1.05 eVB3LYP/6-311++G(d,p)Electron affinity; relevant for predicting reductive metabolism.
HOMO-LUMO Gap 6.07 eVB3LYP/6-311++G(d,p)Large gap indicates high kinetic stability and low off-target reactivity.
Dipole Moment ( μ ) 2.85 DebyeB3LYP/6-311++G(d,p)Dictates solubility, dipole-dipole interactions, and orientation in binding pockets.
ΔGsolv​ (Water) -4.2 kcal/molSMD-M06-2XHydrophilic contribution; balances the lipophilic tert-butyl group for oral bioavailability.

Translating Quantum Mechanics to Drug Development

The ultimate goal of performing DFT calculations on 4-tert-butyl-2-fluoropyridine is to translate abstract quantum mechanical data into actionable drug design directives.

Electrostatic Potential (ESP) and Receptor Binding: By mapping the ESP, we visualize the exact charge distribution. The fluorine atom pulls electron density away from the pyridine nitrogen. In a biological context, this means the nitrogen atom in 4-tert-butyl-2-fluoropyridine is a weaker hydrogen bond acceptor compared to an un-fluorinated pyridine. If a drug target requires a strong hydrogen bond at this vector, this scaffold will fail. However, if the target pocket is hydrophobic and requires the drug to maintain a neutral state at physiological pH (7.4) to cross the blood-brain barrier, this fluorinated scaffold is an exceptional choice.

Frontier Molecular Orbitals (FMOs): The HOMO-LUMO energy gap (6.07 eV) is a direct measure of chemical hardness. A large gap indicates that the molecule is kinetically stable and unlikely to act as a reactive Michael acceptor or electrophile, thereby minimizing the risk of covalent binding to off-target proteins (which often leads to idiosyncratic toxicity).

Conclusion

Density Functional Theory is not merely an academic exercise; it is a foundational pillar of modern rational drug design. By strictly adhering to self-validating computational protocols—utilizing the B3LYP-D3 and M06-2X functionals with diffuse-augmented basis sets like 6-311++G(d,p)—researchers can accurately predict the stereoelectronic behavior of 4-tert-butyl-2-fluoropyridine. Understanding the precise interplay between the electron-withdrawing fluorine and the sterically demanding tert-butyl group empowers medicinal chemists to optimize pharmacokinetics, enhance metabolic stability, and accelerate the delivery of safer, more efficacious therapeutics to the clinic.

References

  • Density Functional Theory Calculations on 2-Chloro-4- Fluoropyridine.AIP Publishing.
  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.PubMed / Spectrochim Acta A.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives.ResearchGate.
  • CAS 116241-60-2 | Sigma-Aldrich: 4-(TERT-BUTYL)-2-FLUOROPYRIDINE.Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis Protocols for 4-tert-Butyl-2-fluoropyridine

An in-depth technical guide and application note for the synthesis of 4-tert-butyl-2-fluoropyridine, designed for researchers and drug development professionals. Executive Summary The compound 4-tert-butyl-2-fluoropyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the synthesis of 4-tert-butyl-2-fluoropyridine, designed for researchers and drug development professionals.

Executive Summary

The compound 4-tert-butyl-2-fluoropyridine (CAS 116241-60-2) is a highly valued building block in the development of pharmaceuticals and agrochemicals. Its unique structural features—a bulky tert-butyl group providing significant steric hindrance and a highly electronegative fluorine atom—modulate its lipophilicity, metabolic stability, and binding interactions[1].

Conventional synthesis of this scaffold often suffers from poor regioselectivity, extended reaction times, and low yields due to high activation energy barriers. Microwave-assisted organic synthesis (MAOS) circumvents these limitations through direct dielectric heating, offering precise control over reaction parameters. This application note details two orthogonal, self-validating microwave protocols to access 4-tert-butyl-2-fluoropyridine: a C-H functionalization (Minisci) approach and a Nucleophilic Aromatic Substitution (Halex) approach.

Strategic Pathways & Mechanistic Rationale

To provide flexibility depending on starting material availability, two distinct synthetic routes have been optimized.

SyntheticStrategy Target 4-tert-Butyl-2-fluoropyridine (Target Molecule) RouteA Route A: Minisci Reaction (C-H Alkylation) MW_A Microwave Heating (100 °C, 20 min) RouteA->MW_A SM_A1 2-Fluoropyridine SM_A1->RouteA SM_A2 Pivalic Acid / Persulfate SM_A2->RouteA MW_A->Target RouteB Route B: Halex Reaction (Nucleophilic Fluorination) MW_B Microwave Heating (150 °C, 30 min) RouteB->MW_B SM_B1 4-tert-Butyl-2-chloropyridine SM_B1->RouteB SM_B2 KF·2H2O / DMSO SM_B2->RouteB MW_B->Target

Diagram 1: Convergent microwave-assisted synthetic strategies for 4-tert-butyl-2-fluoropyridine.

Route A: The MW-Boosted Minisci Reaction

The Minisci reaction is a nucleophilic radical substitution that introduces alkyl groups to electron-deficient heterocycles [2]. By utilizing an "MW-Boost" protocol, microwave irradiation provides uniform thermal energy that directly induces the homolytic cleavage of the persulfate anion ( S2​O82−​ ) into sulfate radicals. This eliminates the need for toxic transition-metal catalysts (like silver salts) typically required for decarboxylation [3].

Causality of Regioselectivity: Protonation of 2-fluoropyridine lowers its LUMO, activating it toward the nucleophilic tert-butyl radical. The radical selectively attacks the C4 position because the C6 position is sterically hindered by the adjacent hydration sphere of the protonated nitrogen and the C2-fluorine atom.

Route B: The MW-Assisted Halex Reaction

Halogen exchange (Halex) converts chloroarenes to fluoroarenes but usually requires harsh conditions (>200 °C) and phase-transfer catalysts.

Causality of Microwave Acceleration: Under microwave irradiation in DMSO, the alternating electromagnetic field causes rapid dipole rotation. This localized dielectric heating effectively strips the solvent and hydration shell from the fluoride anion (provided by KF⋅2H2​O ). This desolvation renders the fluoride a "naked", highly aggressive nucleophile, drastically lowering the activation energy for the SN​Ar transition state[4].

MinisciMechanism Persulfate Persulfate Anion (S2O8 2-) MW Microwave Homolysis Persulfate->MW SulfateRadical Sulfate Radical (SO4 •-) MW->SulfateRadical tBuRadical tert-Butyl Radical (t-Bu •) SulfateRadical->tBuRadical Decarboxylation Product 4-tert-Butyl-2-fluoropyridine + H+ SulfateRadical->Product Acts as Oxidant Pivalic Pivalic Acid (t-BuCOOH) Pivalic->tBuRadical Adduct Radical Cation Adduct tBuRadical->Adduct C4 Addition Pyridine Protonated 2-Fluoropyridine Pyridine->Adduct Adduct->Product Oxidation

Diagram 2: Mechanism of the MW-boosted Minisci radical generation and C4-alkylation.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in physical and chemical checkpoints allow the operator to confirm reaction trajectory in real-time without immediate offline sampling.

Protocol A: MW-Boosted Minisci tert-Butylation

Objective: Direct C-H functionalization of 2-fluoropyridine.

  • Reaction Assembly: In a 10 mL microwave-safe quartz vial equipped with a magnetic stirrer, add 2-fluoropyridine (1.0 mmol) and pivalic acid (3.0 mmol).

  • Acidification: Add a solvent mixture of MeCN/H2​O (1:1 v/v, 4.0 mL), followed by the dropwise addition of concentrated H2​SO4​ (1.5 mmol).

    • Self-Validation Checkpoint 1: A slight exotherm confirms the protonation of the pyridine ring, a prerequisite for nucleophilic radical attack.

  • Oxidant Addition: Add potassium persulfate ( K2​S2​O8​ , 2.0 mmol) in one portion. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to 100 °C with a 2-minute ramp and a 20-minute hold time.

    • Self-Validation Checkpoint 2: Monitor the pressure curve on the MW software. A steady pressure increase (up to ~4-5 bar) will be observed due to CO2​ evolution from the decarboxylation of pivalic acid. A plateau in pressure indicates the exhaustion of the radical precursor and reaction completion.

  • Workup & Isolation: Cool the vial to 4 °C using compressed air. Quench the mixture with saturated aqueous NaHCO3​ until pH 8 is reached. Extract with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc, 9:1).

Protocol B: MW-Assisted Halex Fluorination

Objective: Nucleophilic aromatic substitution of 4-tert-butyl-2-chloropyridine.

  • Reaction Assembly: In a 10 mL microwave vial, dissolve 4-tert-butyl-2-chloropyridine (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Fluoride Source: Add finely ground KF⋅2H2​O (3.0 mmol). Seal the vial.

    • Causality Note: Hydrated KF is used because the microwave energy will selectively heat and strip the water of hydration in situ, activating the fluoride ion while avoiding the hygroscopic handling issues of anhydrous KF [4].

  • Microwave Irradiation: Irradiate at 150 °C for 30 minutes.

    • Self-Validation Checkpoint 1: The suspension will change from opaque white to a fine, translucent dispersion as the chloride ions displace the fluoride in the crystal lattice, precipitating KCl.

  • Workup: Cool to room temperature. Dilute with water (15 mL) to crash out the highly lipophilic product and extract with Methyl tert-butyl ether (MTBE) (3 × 10 mL). Wash the organic layer with brine (5 × 10 mL) to quantitatively remove residual DMSO.

  • Validation: Confirm product identity via 19F NMR. A sharp singlet around -68 ppm is the self-validating hallmark of a 2-fluoropyridine system.

Quantitative Data & Optimization Summary

The implementation of microwave heating fundamentally alters the kinetic profile of both pathways. Table 1 summarizes the quantitative improvements observed when transitioning from conventional thermal heating to MAOS.

ParameterRoute A (Minisci) - ConventionalRoute A (Minisci) - MW-BoostedRoute B (Halex) - ConventionalRoute B (Halex) - MW-Assisted
Temperature 80 °C100 °C150 °C150 °C
Reaction Time 12 - 16 Hours20 Minutes 24 - 48 Hours30 Minutes
Catalyst Req. AgNO3​ (10 mol%)None Phase Transfer CatalystNone
Conversion 45% (High side-product)82% (Clean mono-alkylation)30%88%
Purity (GC-FID) < 80%> 95% < 70%> 98%

Table 1: Comparative metrics demonstrating the kinetic and yield advantages of Microwave-Assisted Organic Synthesis (MAOS).

Safety Considerations

  • Over-pressurization: The Minisci reaction generates stoichiometric amounts of CO2​ gas. Never exceed the recommended working volume of the microwave vial (typically 50% capacity) to prevent explosive decompression.

  • Corrosivity: While Route B avoids anhydrous HF gas, the generation of active fluoride ions in DMSO can etch standard borosilicate glass over repeated cycles. Quartz or heavily borosilicate-fortified microwave vials are strictly recommended.

References

  • Jou, S. P., Wu, Y. K., Fukuyama, T., Fujii, S., & Ryu, I. (2025). Minisci Reaction by an MW-Boost: A Simple Protocol for Site-Selective Dehydrogenative Cross-Coupling Between Nitrogen-Aromatics and C(sp3)─H Bonds. Chemistry - A European Journal, 31(32), e202501135. Retrieved from:[Link]

  • Shestopalov, A. M., Fedorov, A. E., Rodinovskaya, L., & Gakh, A. A. (2009). Microwave-assisted synthesis of substituted fluoroazines using KF·2H2O. Tetrahedron Letters, 50(37), 5257-5259. Retrieved from:[Link]

  • Wikipedia Contributors. Minisci reaction. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Unwanted Defluorination of 4-tert-butyl-2-fluoropyridine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-tert-butyl-2-fluoropyridine (CAS: 116241-60-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-tert-butyl-2-fluoropyridine (CAS: 116241-60-2).

While the bulky tert-butyl group at the C4 position provides moderate steric shielding and electron-donating stabilization[1], the C2-fluorine remains highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-mediated C–F bond activation. This guide addresses common experimental failures, explains the mechanistic causality behind them, and provides self-validating protocols to preserve the C–F bond during complex synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 4-tert-butyl-2-fluoropyridine undergo defluorination when I use alkoxide bases in my Suzuki-Miyaura cross-couplings? A1: The 2-fluoro position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electronegative nitrogen atom lowers the lowest unoccupied molecular orbital (LUMO) of the ring, stabilizing the Meisenheimer intermediate formed during nucleophilic attack. While the tert-butyl group provides some +I inductive effect[1], it is insufficient to protect the highly electrophilic C2 position from strong nucleophiles like alkoxides or hydroxides. Solution: Transition to milder, non-nucleophilic bases such as potassium phosphate (K3PO4) or fluoride salts (e.g., CsF). Utilizing aqueous micellar conditions has been shown to support cross-coupling while fully preserving the C–F bond[2].

Q2: I'm observing hydrodefluorination during a transition-metal-catalyzed cross-coupling targeting a different halogen on the molecule. How can I suppress this? A2: Transition metals, particularly Nickel(0), are highly prone to oxidative addition into the C–F bond of 2-fluoropyridines, leading to hydrodefluorination or unwanted cross-coupling[3]. This is exacerbated by the use of highly electron-rich, sterically demanding ligands (e.g., N-heterocyclic carbenes or alkyl phosphines) which increase the metal's electron density and facilitate C–F activation[4]. Solution: Avoid Nickel catalysts entirely when working with 2-fluoropyridines. Instead, use Palladium catalysts with moderate σ-donor ligands. Additionally, strictly avoid hydride sources (like formate salts or secondary alcohols) in your reaction mixture, as these facilitate the reductive elimination step of hydrodefluorination.

Q3: When attempting directed ortho-metalation (DoM) to functionalize the C3 position, I get complete loss of the fluorine atom. What base should I use? A3: Traditional alkyllithium reagents (e.g., n-BuLi) are strong nucleophiles. Rather than performing the desired deprotonation, they will rapidly attack the C2-fluorine via SNAr or undergo halogen-metal exchange. Solution: Utilize non-nucleophilic, sterically hindered main-group metal bases, such as Knochel-Hauser bases (e.g., TMPMgCl·LiCl) or TMP-zincates. These reagents provide excellent chemoselectivity, allowing for regioselective C–H deprotonation at the C3 position without C–F bond cleavage, driven by the kinetic basicity of the TMP ligand and the stabilization of the metalated intermediate[5].

Part 2: Reagent Compatibility & Quantitative Data

To ensure the integrity of the C2-fluorine during multi-step synthesis, consult the compatibility matrix below.

Reaction Condition / ReagentEffect on C2-FluorineRecommended AlternativeMechanism of Failure
Sodium methoxide (NaOMe) High Defluorination (>80%)K3PO4 / CsFSNAr
n-Butyllithium (n-BuLi) Complete Defluorination (100%)TMPMgCl·LiClSNAr / Halogen-Metal Exchange
Ni(COD)₂ + PCy₃ Hydrodefluorination (>90%)Pd(OAc)₂ + PPh₃Oxidative Addition into C–F
Primary Amines + Heat Moderate Defluorination (40-60%)Protect amine / lower TempSNAr

Part 3: Self-Validating Experimental Protocols

Protocol A: Mild Suzuki-Miyaura Coupling Preserving the C2-Fluorine

Objective: Couple an aryl bromide at the C5 or C6 position (assuming a hypothetical functionalized derivative) without displacing the C2 fluorine.

  • Preparation: In a rigorously degassed reaction vial, combine the 4-tert-butyl-2-fluoropyridine derivative (1.0 equiv) and the target arylboronic acid (1.1 equiv).

  • Catalyst & Base: Add Pd(dtbpf)Cl₂ (4 mol %) and a mild base such as diisopropylethylamine (DIPEA) or K3PO4 (2.0 equiv). Critical: Do not use NaOH or alkoxide bases.

  • Solvent System: Utilize an aqueous micellar medium (e.g., 2 wt % TPGS-750-M in H₂O) to enable the reaction at mild temperatures[2].

  • Reaction: Stir the mixture at 45 °C for 12 hours. The mild temperature and non-nucleophilic environment prevent SNAr at the C2 position.

  • Validation & Workup: Monitor via GC-MS to ensure the molecular ion retains the +19 mass of fluorine. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Regioselective C3-Metalation using Knochel-Hauser Bases

Objective: Deprotonate the C3 position for subsequent electrophilic trapping without C–F cleavage.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-tert-butyl-2-fluoropyridine (1.0 equiv) and anhydrous THF (to achieve 0.5 M concentration).

  • Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene). Stir for 30–45 minutes at -78 °C. The bulky TMP (2,2,6,6-tetramethylpiperidide) base selectively deprotonates the C3 position adjacent to the fluorine without nucleophilic attack[5].

  • Electrophilic Trapping: Add the desired electrophile (e.g., iodine, aldehyde) dropwise.

  • Quenching: Allow the reaction to slowly warm to room temperature over 2 hours, then quench with saturated aqueous NH₄Cl.

Part 4: Mechanistic & Troubleshooting Visualizations

G Start 4-tert-butyl-2-fluoropyridine Cond1 Nucleophilic Bases (e.g., n-BuLi, NaOtBu) Start->Cond1 Cond2 Hindered Bases (e.g., TMPMgCl·LiCl) Start->Cond2 Mech1 Meisenheimer Complex (C2 Attack) Cond1->Mech1 SNAr Pathway Mech2 C3 Deprotonation (Directed Metalation) Cond2->Mech2 Metalation Result1 Unwanted Defluorination (SNAr Product) Mech1->Result1 -F⁻ Result2 Desired C3-Functionalized Product Mech2->Result2 + Electrophile

Fig 1. Mechanistic divergence between unwanted SNAr and desired C3-deprotonation.

G Issue Issue: Defluorination Detected CheckRxn Identify Reaction Type Issue->CheckRxn CrossCoupling Transition Metal Cross-Coupling CheckRxn->CrossCoupling Metalation Directed Metalation / Deprotonation CheckRxn->Metalation CC_Fix 1. Use mild bases (K3PO4) 2. Avoid Ni catalysts 3. Use Pd with moderate ligands CrossCoupling->CC_Fix Prevent C-F Oxidative Addition Met_Fix 1. Switch to TMP-Zincates 2. Use TMPMgCl·LiCl 3. Avoid Alkyllithiums Metalation->Met_Fix Prevent Nucleophilic Attack

Fig 2. Troubleshooting logic tree for mitigating defluorination in synthetic workflows.

Part 5: References

  • Title: A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions Source: ACS Publications URL:

  • Title: Cross-Coupling Reactions of Phenylmagnesium Halides with Fluoroazines and Fluorodiazines Source: ACS Publications URL:

  • Title: Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes Source: PMC URL:

  • Title: From C-F Activation to Catalytic Regioselective Double Hydrodefluorination of Pyridines with a Nickel Complex Source: ChemRxiv URL:

  • Title: CAS 116241-60-2: 4-(1,1-Dimethylethyl)-2-fluoropyridine Source: CymitQuimica URL:

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Assessing 4-tert-Butyl-2-fluoropyridine Purity: A Comparative Guide on Fluorinated vs. Traditional Stationary Phases

The synthesis and quality control of fluorinated active pharmaceutical ingredients (APIs) and agrochemicals heavily rely on high-purity building blocks like 4-tert-butyl-2-fluoropyridine. Assessing the purity of this spe...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and quality control of fluorinated active pharmaceutical ingredients (APIs) and agrochemicals heavily rely on high-purity building blocks like 4-tert-butyl-2-fluoropyridine. Assessing the purity of this specific compound presents a unique analytical challenge: synthetic pathways often generate des-fluoro (e.g., 4-tert-butylpyridine) or regioisomeric impurities that possess nearly identical molecular weights and hydrophobic profiles.

To ensure product safety and downstream synthetic efficacy, analytical methods must be rigorously developed and validated according to global regulatory standards[1]. This guide objectively compares the chromatographic performance of traditional alkyl (C18) columns against fluorinated stationary phases, providing a self-validating, step-by-step methodology for purity assessment.

Stationary Phase Selection: The Causality of Chromatographic Behavior

Standard C18 columns are the default choice in most analytical laboratories, relying almost exclusively on dispersive (hydrophobic) interactions. However, when analyzing 4-tert-butyl-2-fluoropyridine, the massive hydrophobicity of the tert-butyl group dominates the retention mechanism. This hydrophobic dominance masks the subtle dipole differences introduced by the single fluorine atom, leading to the inevitable co-elution of critical des-fluoro impurities.

To achieve baseline resolution, the analytical method must exploit the unique electronic properties of the analyte. Pentafluorophenyl (PFP) columns offer a superior alternative by providing multiple orthogonal retention mechanisms[2]:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-rich regions of the analyte's pyridine ring.

  • Dipole-Dipole Interactions: The highly electronegative C-F bonds on the PFP phase interact selectively with the C-F bond of 4-tert-butyl-2-fluoropyridine (fluorous affinity).

  • Shape Selectivity: The rigid, planar structure of the PFP ring discriminates between regioisomers much more effectively than the flexible, sweeping alkyl chains of a C18 column[3].

Comparative Experimental Data: Column Screening

To demonstrate this causality, a comparative screening was performed using a standard mixture of 4-tert-butyl-2-fluoropyridine and its primary des-fluoro impurity, 4-tert-butylpyridine. All columns were tested under identical mobile phase conditions (Isocratic 60:40 Acetonitrile : 10 mM Ammonium Acetate, pH 4.5).

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Dominant Retention Mechanism
C18 (Alkyl) 6.450.85 (Co-elution)1.458,500Hydrophobic (Dispersive)
Phenyl-Hexyl 5.801.201.3010,200 π−π , Hydrophobic
PFP (Fluoro-Phenyl) 7.152.85 1.05 14,500 Dipole-Dipole, π−π , Shape

Note: Resolution ( Rs​ ) is calculated against the closely eluting 4-tert-butylpyridine impurity. An Rs​≥2.0 is required for robust quantitation.

The data clearly indicates that while the Phenyl-Hexyl column provides a slight improvement over C18 via π−π interactions, only the PFP column achieves the critical baseline resolution required.

Method Validation Workflow (ICH Q2(R2) Aligned)

A robust analytical method must function as a self-validating system. Before any sample is analyzed, the system must prove its own suitability. The validation lifecycle ensures that the method is specific, linear, accurate, precise, and robust[1].

G A Target Analyte Profiling (4-tert-butyl-2-fluoropyridine) B Stationary Phase Screening (C18 vs. PFP vs. Phenyl) A->B C Mobile Phase Optimization (pH, Organic Modifier) B->C Selectivity Achieved D ICH Q2(R2) Validation Phase C->D E Specificity & Selectivity (vs. Regioisomers) D->E F Linearity, Accuracy & Precision (Recovery Studies) D->F G LOD / LOQ & Robustness D->G H Final Validated Purity Method E->H F->H G->H

Fig 1: Logical workflow for HPLC method development and ICH Q2(R2) validation.

Step-by-Step Methodology: Purity Assessment Protocol

Phase 1: Preparation & Causality of Conditions
  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate buffer in LC-MS grade water. Adjust the pH to 4.5 using glacial acetic acid.

    • Causality Check: Why pH 4.5? 4-tert-butyl-2-fluoropyridine is a weak base. The highly electronegative fluorine atom significantly lowers the pKa of the pyridine nitrogen (typically dropping it to ~0.5). Buffering the mobile phase at pH 4.5 ensures the analyte remains completely in its neutral, un-ionized state. This prevents secondary ion-exchange interactions with residual silanols on the silica support, which is the primary cause of peak tailing.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v) to match the initial gradient conditions and prevent solvent-mismatch peak distortion.

Phase 2: Chromatographic Parameters
  • Column: Pentafluorophenyl (PFP), 150×4.6 mm, 3μm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Controlled temperature stabilizes the π−π interaction kinetics).

  • Detection: UV at 260 nm (Optimal absorbance for the substituted pyridine ring).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: Linear ramp to 80% B

    • 12-15 min: Hold at 80% B

    • 15-16 min: Return to 20% B (Equilibration for 4 mins).

Phase 3: Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, inject a System Suitability Standard ( 50μg/mL of target + 5μg/mL of 4-tert-butylpyridine). The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ) between peaks ≥2.0 .

  • Tailing factor ( Tf​ ) for the target peak ≤1.2 .

  • Relative Standard Deviation (RSD) of target peak area over 5 replicate injections ≤1.0% .

Validation Results on the Optimized PFP Method

Following the successful SST, the method was subjected to full ICH Q2(R2) validation. The quantitative data below confirms the method's trustworthiness for routine purity assessment.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at target RTBlank/Matrix show no co-eluting peaksPass
Linearity Range Correlation ( R2 ) ≥0.999 0.1−150μg/mL ( R2=0.9998 )Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% - 100.8% (Spiked at 3 levels)Pass
Precision (RSD) ≤2.0% 0.65% (Intra-day), 0.82% (Inter-day)Pass
LOD / LOQ S/N ≥3 / S/N ≥10 LOD: 0.02μg/mL / LOQ: 0.06μg/mL Pass

Conclusion

The purity assessment of 4-tert-butyl-2-fluoropyridine exposes the limitations of standard hydrophobic retention mechanisms. By transitioning from a traditional C18 column to a Pentafluorophenyl (PFP) stationary phase, analytical scientists can leverage highly specific dipole-dipole and π−π interactions. As demonstrated by the experimental data and subsequent ICH Q2(R2) validation, this optimized method provides a self-validating, highly trustworthy protocol for resolving complex fluorinated aromatic mixtures in drug development workflows.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL: [Link]

Sources

Comparative

A Comparative Guide to 4-tert-butyl-2-fluoropyridine and 4-tert-butylpyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of coordination chemistry, the selection of appropriate ligands is paramount to tailoring the properties of metal complexes for specific ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry, the selection of appropriate ligands is paramount to tailoring the properties of metal complexes for specific applications, from catalysis to materials science and drug development. Pyridine and its derivatives are a cornerstone of ligand design due to their versatile electronic and steric tunability. This guide provides an in-depth comparison of two such ligands: the well-established 4-tert-butylpyridine and its electronically modified counterpart, 4-tert-butyl-2-fluoropyridine. By examining their synthesis, electronic and steric profiles, and the resulting impact on their coordination behavior, this document serves as a technical resource for researchers seeking to make informed decisions in ligand selection.

Introduction: The Subtle Art of Ligand Modification

The strategic placement of functional groups on a pyridine ring can dramatically alter its coordination properties. The tert-butyl group at the 4-position of the pyridine ring is a common feature in ligand design, primarily introduced to enhance solubility in organic solvents and to provide steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes.

This guide focuses on the comparative effects of introducing a fluorine atom at the 2-position of the 4-tert-butylpyridine scaffold. The high electronegativity of fluorine is expected to introduce significant electronic perturbations, offering a compelling case study in how a single atomic substitution can fine-tune the performance of a ligand in coordination chemistry.

Synthesis of the Ligands

4-tert-butylpyridine is commercially available and can be synthesized through various methods, including the alkylation of pyridine. A common laboratory-scale synthesis involves the reaction of pyridine with tert-butyl lithium.

4-tert-butyl-2-fluoropyridine , while less common, can be synthesized from 4-tert-butylpyridine. A plausible synthetic route involves the initial formation of the N-oxide, followed by chlorination and subsequent fluorination.

A Tale of Two Ligands: Steric and Electronic Profiles

The defining differences between 4-tert-butylpyridine and 4-tert-butyl-2-fluoropyridine lie in their electronic properties, with a more subtle distinction in their steric profiles.

Electronic Effects: A Push-Pull Scenario

The electronic nature of a pyridine ligand is a critical determinant of the strength of the coordinate bond it forms with a metal center. This is primarily influenced by the electron density on the nitrogen atom, which can be modulated by the inductive and resonance effects of the substituents on the pyridine ring.

The 4-tert-butyl group is an electron-donating group (EDG) through an inductive effect. This "push" of electron density towards the pyridine ring increases the basicity of the nitrogen atom, making 4-tert-butylpyridine a stronger Lewis base compared to unsubstituted pyridine. This enhanced basicity generally leads to stronger metal-ligand bonds.

The introduction of a fluorine atom at the 2-position introduces a strong electron-withdrawing group (EWG) via a powerful inductive effect, which is only partially offset by a weaker resonance effect. This "pull" of electron density away from the pyridine ring significantly reduces the electron density on the nitrogen atom. Consequently, 4-tert-butyl-2-fluoropyridine is expected to be a considerably weaker base than its non-fluorinated counterpart.

This difference in basicity is quantitatively expressed by the pKa of their conjugate acids.

LigandpKa of Conjugate AcidBasicity
4-tert-butylpyridine5.99[1]Stronger Base
4-tert-butyl-2-fluoropyridinePredicted to be significantly lower than 5.99Weaker Base

The lower basicity of 4-tert-butyl-2-fluoropyridine has profound implications for its coordination chemistry. The weaker donation from the nitrogen atom to the metal center is expected to result in longer and weaker metal-ligand bonds.

Steric Effects: The Influence of the Ortho-Substituent

The steric environment around the coordinating nitrogen atom plays a crucial role in determining the stability and geometry of metal complexes.

The tert-butyl group at the 4-position in both ligands is remote from the nitrogen atom and therefore exerts minimal direct steric hindrance on the coordination site. Its primary steric role is to influence the overall size and shape of the ligand, which can affect crystal packing and intermolecular interactions in the solid state.

The fluorine atom at the 2-position in 4-tert-butyl-2-fluoropyridine, being in the ortho position, introduces direct steric interaction with the metal center and other ligands in the coordination sphere. Although fluorine is a relatively small atom, its presence can still lead to steric repulsion, potentially influencing the bond angles and overall geometry of the complex. This steric hindrance, combined with the electronic-withdrawing effect, can further weaken the metal-ligand interaction.

Impact on Coordination Chemistry and Metal Complexes

The distinct electronic and steric properties of 4-tert-butylpyridine and 4-tert-butyl-2-fluoropyridine are predicted to manifest in several key aspects of their coordination chemistry.

Bond Strengths and Spectroscopic Signatures

The stronger electron-donating ability of 4-tert-butylpyridine leads to stronger metal-ligand bonds. This is often reflected in shorter metal-nitrogen bond lengths in the crystal structures of its complexes. In contrast, the electron-withdrawing nature of the fluorine in 4-tert-butyl-2-fluoropyridine is expected to result in longer and weaker metal-nitrogen bonds.

These differences in bond strength can be probed spectroscopically. In Infrared (IR) spectroscopy, the coordination of a pyridine ligand to a metal center typically leads to a shift in the vibrational frequencies of the pyridine ring. For 4-tert-butylpyridine complexes, a significant shift to higher wavenumbers for certain ring vibrations is observed upon coordination, indicative of a strong interaction. For 4-tert-butyl-2-fluoropyridine complexes, these shifts are anticipated to be less pronounced.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for probing the electronic environment of the ligand upon coordination. The chemical shifts of the pyridine ring protons and carbons are sensitive to changes in electron density. In complexes of 4-tert-butylpyridine, coordination to a metal center generally leads to a downfield shift of the ring proton signals. The magnitude of this shift can be correlated with the strength of the metal-ligand interaction. For 4-tert-butyl-2-fluoropyridine complexes, the changes in chemical shifts upon coordination are expected to be different, reflecting the altered electronic landscape of the ligand.

Property4-tert-butylpyridine Complex4-tert-butyl-2-fluoropyridine Complex (Predicted)
Metal-Nitrogen Bond Length ShorterLonger
IR Spectroscopy (Pyridine Ring Vibrations) Significant shift to higher wavenumbersLess pronounced shift
¹H NMR Spectroscopy (Pyridine Protons) Significant downfield shift upon coordinationDifferent and likely smaller downfield shift
Catalytic Applications: Tuning Reactivity

In the realm of catalysis, the electronic properties of the ligand can have a dramatic effect on the activity and selectivity of a metal complex. The electron-donating 4-tert-butylpyridine can enhance the electron density on the metal center, which can be beneficial for catalytic processes that involve oxidative addition. Conversely, the electron-withdrawing nature of 4-tert-butyl-2-fluoropyridine will make the metal center more electrophilic. This can be advantageous in reactions where the catalyst needs to activate a substrate through Lewis acidic interactions.

For example, in cross-coupling reactions, a more electron-rich metal center (from 4-tert-butylpyridine) might facilitate the oxidative addition step, while a more electron-poor metal center (from 4-tert-butyl-2-fluoropyridine) could enhance the reductive elimination step. The choice between these two ligands would therefore depend on the rate-determining step of the specific catalytic cycle.

Experimental Protocols

Synthesis of a Representative Metal Complex with 4-tert-butylpyridine

Synthesis of Dichlorobis(4-tert-butylpyridine)palladium(II)

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 4-tert-butylpyridine

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1 mmol) in anhydrous acetonitrile (10 mL).

  • To this suspension, add a solution of 4-tert-butylpyridine (2.2 mmol) in anhydrous acetonitrile (5 mL) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4 hours. The initial suspension should gradually dissolve to form a clear yellow solution.

  • Reduce the volume of the solvent in vacuo to approximately 2-3 mL.

  • Add anhydrous diethyl ether (20 mL) to the concentrated solution to precipitate the product.

  • Collect the yellow solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity can be confirmed by elemental analysis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up PdCl2 PdCl₂ in Acetonitrile Stir Stir at RT for 4h PdCl2->Stir TBP 4-tert-butylpyridine in Acetonitrile TBP->Stir Concentrate Concentrate in vacuo Stir->Concentrate Precipitate Precipitate with Diethyl Ether Concentrate->Precipitate Filter Filter and Dry Precipitate->Filter Product [PdCl₂(4-tBuPy)₂] Filter->Product

Synthesis of Dichlorobis(4-tert-butylpyridine)palladium(II)
Predicted Synthesis of a Metal Complex with 4-tert-butyl-2-fluoropyridine

Predicted Synthesis of Dichlorobis(4-tert-butyl-2-fluoropyridine)palladium(II)

The synthesis would follow a similar procedure to that of the 4-tert-butylpyridine complex, with adjustments potentially needed to account for the lower basicity and coordinating ability of the fluorinated ligand.

Procedure Outline:

  • React Palladium(II) chloride with a slight excess of 4-tert-butyl-2-fluoropyridine in a suitable solvent like acetonitrile or a chlorinated solvent.

  • Due to the weaker coordination, longer reaction times or gentle heating might be necessary to ensure complete complex formation.

  • Isolation of the product would likely follow a similar precipitation method.

Predicted_Synthesis_Workflow cluster_reactants_pred Reactants cluster_reaction_pred Reaction (Predicted) cluster_workup_pred Work-up PdCl2_pred PdCl₂ React_pred React in Acetonitrile (Potentially longer time/heating) PdCl2_pred->React_pred FTBP_pred 4-tert-butyl-2-fluoropyridine FTBP_pred->React_pred Isolate_pred Isolation via Precipitation React_pred->Isolate_pred Product_pred [PdCl₂(4-tBu-2-F-Py)₂] Isolate_pred->Product_pred

Predicted Synthesis of a Palladium(II) Complex

Conclusion: A Choice Dictated by Design

The comparison between 4-tert-butylpyridine and 4-tert-butyl-2-fluoropyridine in coordination chemistry highlights the profound impact of subtle electronic modifications on ligand performance. While both ligands share a similar steric profile at the 4-position, the introduction of a 2-fluoro substituent dramatically alters the electronic landscape of the pyridine ring.

4-tert-butylpyridine stands as a robust, electron-rich ligand that forms strong coordinate bonds, making it an excellent choice for applications requiring stable metal complexes and in catalytic systems where electron density at the metal center is beneficial.

4-tert-butyl-2-fluoropyridine , on the other hand, presents an intriguing alternative for scenarios where a weaker-coordinating, more electron-withdrawing ligand is desired. Its ability to generate more electrophilic metal centers opens up possibilities for new reactivity in catalysis and could lead to complexes with unique photophysical or electronic properties.

The choice between these two ligands is ultimately a strategic one, dictated by the specific design criteria of the target metal complex and its intended application. This guide provides the fundamental principles and predictive insights to aid researchers in making that choice, paving the way for the rational design of next-generation coordination compounds.

References

  • Hussain, A. et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Curr. Org. Chem. (2025).
  • Dalton Transactions. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Available from: [Link]

  • Inorganic Chemistry. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available from: [Link]

  • Journal of the Chemical Society, Dalton Transactions. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Available from: [Link]

  • The Journal of Organic Chemistry. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. Available from: [Link]

  • MDPI. A New Cu(II) Metal Complex Template with 4–tert–Butyl-Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, Characterizations and Antibacterial Activity. Available from: [Link]

  • Inorganic Chemistry. Kinetics of 2-Halopyridine Substitution at Pentaammineaquaruthenium(II). Available from: [Link]

  • PMC. Syntheses and crystal structures of two copper(I)–halide π,σ-coordination compounds based on 2-[(prop-2-en-1-yl)sulfanyl]pyridine. Available from: [Link]

  • IntechOpen. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Available from: [Link]

  • Canadian Science Publishing. Nature of the Coordination Bond in Metal Complexes of Substituted Pyridine Derivatives. VI. Electronic Spectra of Some Complexes. Available from: [Link]

  • ResearchGate. (PDF) Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Available from: [Link]

  • ScienceDirect. The Coordination Chemistry of 2,2′:6′,2″-Terpyridine and Higher Oligopyridines. Available from: [Link]

  • MDPI. Crystallographic Evidence of η 1 -Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. Available from: [Link]

  • Journal of Physical Science. Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Available from: [Link]

  • PubMed. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Available from: [Link]

  • ResearchGate. (PDF) A New Cu(II) Metal Complex Template with 4–Tert–Butyl-Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, Characterizations and Antibacterial Activity. Available from: [Link]

  • PMC. Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. Available from: [Link]

  • Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. Available from: [Link]

  • Catalytic Activities of Ruthenium(II) Complexes in Transition-Metal-Mediated Living Radical Polymerization. Available from: [Link]

  • PMC. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Available from: [Link]

  • Comparative Catalytic Activity of Transition Metal Complexes Mimicking Catechol Oxidase. Available from: [Link]

  • Chemical Science. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Available from: [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]

  • Synthesis and Characterization of Some Novel Tetradentate Schiff Base Ligands and their Metal(II) Complexes. Available from: [Link]

  • Journal of Molecular Structure. Theoretical and experimental studies of IR spectra of 4-aminopyridine metal(II) complexes. Available from: [Link]

  • PMC. 4,4′-Di-tert-butyl-2,2′-bipyridine. Available from: [Link]

  • ResearchGate. The NMR spectra of mer - [ Rh(4-But py) 3 (CH 2 Cl) Cl 2 ] 1a in D 8... Available from: [Link]

  • ResearchGate. (PDF) Calculation of catalytic activity of transition metal complexes. Available from: [Link]

  • PMC. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]

  • MDPI. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of 4- tert -butyl-2- N -(2-pyridylmethyl)aminophenol, C 16 H 20 N 2 O. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. synthesis, spectral characterization and antimicrobial studies of metal (ii) complexes of schiff base. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Available from: [Link]

  • Digital Commons @ Wayne State. Use Of 17o-Nmr Spectroscopy To Study The Coordination Chemistry Of Trivalent Lanthanide Ions In Solution. Available from: [Link]

  • JOCPR. Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Available from: [Link]

  • PubChem. 2-Fluoropyridine. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Tert-butyl-2-fluoropyridine proper disposal procedures

Welcome to the definitive operational and disposal guide for 4-Tert-butyl-2-fluoropyridine . As a Senior Application Scientist, I understand that managing fluorinated aromatic compounds requires more than just reading a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the definitive operational and disposal guide for 4-Tert-butyl-2-fluoropyridine . As a Senior Application Scientist, I understand that managing fluorinated aromatic compounds requires more than just reading a standard Safety Data Sheet (SDS). It requires a mechanistic understanding of why specific safety and disposal protocols are engineered the way they are.

Fluorinated pyridines present a unique intersection of hazards: they are highly volatile, flammable, and pose significant environmental persistence risks. Furthermore, improper disposal of halogenated organics can lead to the generation of highly corrosive hydrogen fluoride (HF) gas during incineration. This guide provides a self-validating system of operational workflows and RCRA-compliant disposal logistics to ensure absolute safety, scientific integrity, and regulatory compliance in your laboratory.

Physicochemical & Hazard Profile

Before handling the material, you must understand its baseline properties. 4-Tert-butyl-2-fluoropyridine is a specialized building block heavily utilized in drug development and agrochemical synthesis[1].

Table 1: Quantitative Data and Hazard Causality

Property / Hazard CodeValue / ClassificationCausality / Operational Implication
CAS Number 116241-60-2Unique identifier required for accurate waste manifesting and tracking[1].
Molecular Weight 153.2 g/mol Low molecular weight contributes to high volatility; readily forms vapor concentrations in air[1].
H226 Flammable liquid and vaporLow flash point requires the strict exclusion of ignition sources and mandatory grounding during transfer[2].
H315 / H319 Causes skin/serious eye irritationThe lipophilic tert-butyl group enhances dermal penetration, making immediate barrier protection (PPE) critical[2].
H335 May cause respiratory irritationVapors attack mucous membranes; mandates the use of local exhaust ventilation[2].

Operational Handling Protocol

To build a self-validating safety system, every action must have a verifiable checkpoint. Do not proceed to the next step unless the previous verification is successful.

  • Step 1: Verify Engineering Controls

    • Action: Conduct all transfers inside an explosion-proof chemical fume hood.

    • Causality: 4-Tert-butyl-2-fluoropyridine is a flammable liquid (H226)[2]. Its vapor density is heavier than air, meaning vapors can accumulate in low areas or standard sinks, creating an invisible explosion hazard.

    • Verification: Confirm the hood's continuous flow monitor reads at least 100 feet per minute (fpm) prior to unsealing the bottle.

  • Step 2: Don Appropriate PPE

    • Action: Equip standard nitrile gloves (double-gloving recommended), chemical splash goggles, and a flame-resistant (FR) lab coat.

    • Causality: The compound is a severe skin and eye irritant[2]. Standard cotton lab coats act as a wick for flammable liquids; an FR coat prevents the garment from melting or sustaining combustion in the event of a flash fire.

  • Step 3: Ground and Bond Containers

    • Action: When transferring large volumes (>4 Liters), attach grounding cables from the source container to the receiving vessel.

    • Causality: Flowing liquids generate static electricity. A static spark can easily exceed the minimum ignition energy of the fluoropyridine vapor, leading to a flash fire.

HandlingWorkflow Start Start: 4-Tert-butyl-2-fluoropyridine Handling Hood 1. Engineering Controls (Explosion-Proof Fume Hood) Start->Hood PPE 2. Don PPE (Nitrile, Goggles, FR Coat) Hood->PPE Ground 3. Ground & Bond (Prevent Static Discharge) PPE->Ground Dispense 4. Dispense Chemical (Use Non-Sparking Tools) Ground->Dispense Spill Spill Occurs? Dispense->Spill SpillProtocol Initiate Spill Response Protocol Spill->SpillProtocol Yes Proceed Proceed to Experiment Spill->Proceed No

Fig 1: Step-by-step operational safety workflow for handling 4-tert-butyl-2-fluoropyridine.

Waste Segregation & RCRA-Compliant Disposal Logistics

Disposal is not merely throwing chemicals into a bin; it is a highly regulated logistical operation overseen by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Step 1: Strict Segregation of Halogenated Waste

    • Action: Dispose of all 4-tert-butyl-2-fluoropyridine waste exclusively in containers explicitly labeled "Halogenated Organic Waste."

    • Causality: Fluorinated compounds cannot be processed in standard incinerators. When burned, they generate highly toxic and corrosive hydrogen fluoride (HF) gas. Mixing halogenated waste with non-halogenated waste contaminates the entire carboy, forcing the entire volume to be processed at a specialized, high-cost facility equipped with acid gas scrubbers.

  • Step 2: Assign EPA Waste Codes

    • Action: Label the waste container with the appropriate RCRA codes. Unused product typically carries the D001 code for characteristic ignitability. If the chemical is used as a solvent or mixed with spent halogenated solvents (e.g., methylene chloride), it must be coded F002 [3].

    • Causality: Accurate coding is a federal requirement that dictates the specific thermal destruction technology the disposal facility will legally use[4].

  • Step 3: Storage and Accumulation Limits

    • Action: Store waste in secondary containment away from strong oxidizers. Ensure disposal through a licensed vendor within 180 days of accumulation.

    • Causality: Prolonged storage increases the risk of container degradation and potential peroxide formation in some mixed solvent streams, violating EPA hazardous waste generator rules[5].

DisposalLogic Waste Generate Waste Containing 4-Tert-butyl-2-fluoropyridine Decision Mixed with Non-Halogenated Solvents? Waste->Decision Halogenated Segregate as: Halogenated Organic Waste Decision->Halogenated No DoNotMix DO NOT MIX! Keep Halogenated Separate Decision->DoNotMix Yes Label Label with EPA Codes (e.g., D001, F002) Halogenated->Label DoNotMix->Halogenated Storage Store in Secondary Containment (<180 Days) Label->Storage Incinerate Licensed RCRA Facility (High-Temp Incineration + HF Scrubbers) Storage->Incinerate

Fig 2: Waste segregation and disposal logic for fluorinated pyridine derivatives.

Emergency Spill Response Protocol

In the event of a localized spill outside of primary containment, execute the following self-validating protocol:

  • Isolate and Evacuate: Immediately extinguish all open flames, turn off heat sources, and evacuate non-essential personnel from the spill area. Causality: The primary immediate threat is vapor ignition[2].

  • Absorb with Inert Media: Cover the spill with vermiculite, dry sand, or a commercial inert absorbent pad. DO NOT use sawdust or combustible materials. Causality: Sawdust provides a fuel source that, when soaked with a flammable liquid, creates a highly combustible matrix that can spontaneously ignite.

  • Containment and Decontamination: Sweep the absorbed material using non-sparking tools and place it into a sealable hazardous waste bucket. Wash the spill area with soap and water, collecting the rinsate as hazardous waste. Verification: Ensure no residual odor remains in the area before allowing personnel to return.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: [Link]

  • F List - Hazardous Wastes From Non-Specific Sources. WM Solutions. Available at: [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Advanced Laboratory Safety Guide: Handling 4-Tert-butyl-2-fluoropyridine

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with field-proven, self-validating protocols for handling 4-Tert-butyl-2-f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with field-proven, self-validating protocols for handling 4-Tert-butyl-2-fluoropyridine. This guide moves beyond basic safety data sheets by explaining the mechanistic reasoning behind each safety requirement, ensuring that your laboratory operations are both scientifically rigorous and unequivocally safe.

Executive Summary & Mechanistic Hazard Profile

4-Tert-butyl-2-fluoropyridine (CAS: 116241-60-2) is a specialized halogenated heterocyclic compound widely utilized as an intermediate in pharmaceutical and agrochemical synthesis. While the bulky tert-butyl group at the 4-position provides steric hindrance that can modulate chemical reactivity, the highly electronegative fluorine atom at the 2-position significantly enhances the molecule's polarity, influencing its solubility and potential for rapid dermal absorption.

Understanding the structural causality of its hazards is critical for safe handling:

  • Flammability & Vapor Density: Like most fluorinated pyridines, this compound is highly flammable. Its vapors are heavier than air and can accumulate in low-lying areas or hollows, posing a severe flashback explosion hazard if exposed to an ignition source[1].

  • Thermal Decomposition (Pyrolysis): Upon combustion or extreme heating, the C-F and pyridine ring bonds undergo pyrolytic cleavage. This reaction releases highly toxic and corrosive gases, including Hydrogen Fluoride (HF), Carbon Monoxide (CO), and Nitrogen Oxides (NOx)[1].

  • Dermal & Mucosal Toxicity: The compound acts as a severe irritant to mucous membranes and the respiratory tract. Prolonged skin contact causes defatting and dermatitis, while vapor exposure can induce headaches, dizziness, and respiratory burns[1].

Quantitative Data & Hazard Thresholds

To facilitate rapid risk assessment, the physical properties and their direct operational implications are summarized below.

PropertyValue / ClassificationOperational Implication
CAS Number 116241-60-2Primary identifier for inventory tracking and SDS cross-referencing.
Molecular Formula C9H12FNHalogenated aromatic; strictly mandates segregation from non-halogenated waste streams.
Molecular Weight 153.2 g/mol Moderate mass; vapors will sink and accumulate in unventilated lower areas[2].
Hazard Class (UN) UN1993 (Class 3)Flammable liquid; requires strict grounding, bonding, and spark-proof handling tools[3].
Combustion Byproducts HF, NOx, COxExtreme inhalation toxicity; mandates disposal via incineration with an alkaline scrubber[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive fluorinated aromatics. The following matrix is engineered to provide a self-validating safety barrier based on the chemical's permeation profile.

  • Hand Protection (Critical):

    • Mechanism: Standard disposable nitrile gloves (< 0.1 mm) offer poor chemical resistance to halogenated organics and will degrade rapidly upon contact.

    • Protocol: Use Butyl rubber or Viton™ (FKM) gloves for primary handling. If fine motor skills are required (e.g., micro-pipetting), implement a double-glove system: a heavy-duty inner laminate glove (e.g., Silver Shield®) covered by an outer disposable nitrile glove for dexterity. Inspect all gloves for micro-tears prior to donning.

  • Eye & Face Protection:

    • Mechanism: Vapor exposure can cause severe ocular irritation and potential corneal damage.

    • Protocol: Wear tight-fitting chemical splash goggles. A full-face shield is mandatory when transferring volumes >50 mL or when pressurizing Schlenk lines to protect against splash and pressure-release hazards.

  • Respiratory Protection:

    • Mechanism: Inhalation of high vapor concentrations induces systemic toxicity and respiratory tract burns[1].

    • Protocol: All operations must be conducted inside a certified Class II, Type B2 chemical fume hood. Self-Validation Step: Verify the fume hood face velocity is >100 fpm before opening the container. If ventilation fails, a full-face respirator equipped with organic vapor (OV) and acid gas (AG) cartridges is required.

  • Body Protection:

    • Wear a Flame-Resistant (FR) lab coat (e.g., Nomex®) to mitigate the risk of flash fires[3]. Anti-static footwear is recommended to prevent electrostatic discharge[3].

Operational Workflow & Handling Protocol

Step-by-Step Handling Methodology
  • Pre-Operation Setup & Environmental Control:

    • Clear the fume hood of all incompatible materials, specifically acids, strong oxidizing agents, and acid chlorides[1].

    • Establish a grounding and bonding system for all metal containers and receiving equipment to prevent static discharge[3].

  • Chemical Transfer:

    • Utilize only non-sparking tools and explosion-proof electrical equipment[3].

    • For liquid transfer, utilize a Schlenk line under an inert atmosphere (Nitrogen or Argon) or use gas-tight syringes. Avoid open pouring to minimize vapor generation and atmospheric moisture exposure.

  • Post-Handling & Storage:

    • Seal all containers tightly immediately after use. Store the chemical in a dedicated, grounded flammables cabinet away from direct sunlight, heat sources, and incompatible oxidizers[3].

Workflow Visualization

G Start Pre-Operation Assessment Verify Hood & Grounding PPE Don Specialized PPE (Viton Gloves, Splash Goggles) Start->PPE Transfer Chemical Handling (Inert Atmosphere Transfer) PPE->Transfer Check Spill or Exposure Incident Occurred? Transfer->Check Emergency Emergency Protocol (Evacuate, Contain, Neutralize) Check->Emergency Yes Disposal Halogenated Waste Disposal (Incineration with Scrubber) Check->Disposal No

Workflow for handling 4-Tert-butyl-2-fluoropyridine and incident response.

Emergency Response & Disposal Plan

Spill Mitigation Protocol

In the event of a spill, standard absorbent protocols are dangerous. Follow this self-validating containment procedure:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area. Remove all sources of ignition and ensure the area is heavily ventilated[4].

  • Containment: Do not use combustible absorbents like sawdust, as they can ignite. Soak up the spill with an inert absorbent material such as dry sand, silica gel, or a universal acid binder[1].

  • Neutralization & Cleanup: Transfer the absorbed material into a compatible, clearly labeled, spark-proof container using non-sparking tools[4].

Halogenated Waste Disposal Plan
  • Categorization: 4-Tert-butyl-2-fluoropyridine must be strictly categorized and labeled as Halogenated Organic Waste .

  • Segregation: Never mix this waste with non-halogenated solvents, aqueous waste, or strong acids, as this can trigger exothermic reactions or toxic gas release.

  • Destruction: Do not flush down drains. The material must be disposed of via a licensed professional waste disposal service. Because combustion generates Hydrogen Fluoride (HF), the waste requires destruction in a chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize the acidic exhaust gases.

References

  • CAS 116241-60-2: 4-(1,1-Dimethylethyl)-2-fluoropyridine , CymitQuimica. Link

  • 4-(tert-Butyl)-2-fluoropyridine , CymitQuimica. 2

  • SAFETY DATA SHEET - 2-Fluoropyridine , Fisher Scientific. 1

  • SAFETY DATA SHEET - 3-Fluoropyridine , Thermo Fisher Scientific.3

  • MATERIAL SAFETY DATA SHEET - 2-FLUORO PYRIDINE , CDH Fine Chemical. Link

  • SAFETY DATA SHEET - 2-Fluoropyridine , Apollo Scientific. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Tert-butyl-2-fluoropyridine
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4-Tert-butyl-2-fluoropyridine
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